Ethyl 5-ethoxy-2-hydroxybenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 5-ethoxy-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-14-8-5-6-10(12)9(7-8)11(13)15-4-2/h5-7,12H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRPONIXRNBZGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403096 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14160-70-4 | |
| Record name | ethyl 5-ethoxy-2-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
The following technical guide details the physicochemical properties, synthesis, and applications of Ethyl 5-ethoxy-2-hydroxybenzoate, with a specific focus on its melting point as a critical quality attribute (CQA).
Focus: Melting Point Characterization, Synthesis Logic, and Pharmaceutical Utility
Part 1: Executive Summary & Core Properties
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4 ) is a specialized salicylate derivative used primarily as an intermediate in the synthesis of antifibrotic agents (BMP1 inhibitors) and as a releasing reagent in clinical diagnostics.[1][2][3][4]
Unlike its liquid analog Ethyl salicylate (MP ~1°C), the introduction of the ethoxy group at the 5-position increases molecular symmetry and intermolecular forces, resulting in a crystalline solid at room temperature. Accurate determination of its melting point is the primary method for initial purity verification during synthesis scale-up.
Physicochemical Profile
| Property | Value / Description | Source |
| CAS Number | 14160-70-4 | [ChemicalBook, 2025] |
| Melting Point | 63 – 67 °C | [ChemicalBook, 2025] |
| Boiling Point | 310.7 ± 22.0 °C (Predicted) | [ChemBk, 2025] |
| Molecular Formula | C₁₁H₁₄O₄ | - |
| Molecular Weight | 210.23 g/mol | - |
| Appearance | White to off-white crystalline solid | - |
| Solubility | Soluble in Ethanol, DMSO, Ethyl Acetate; Insoluble in Water | - |
Part 2: Synthesis & Structural Logic
The "Selective Alkylation" Strategy
While Ethyl 5-ethoxy-2-hydroxybenzoate can be prepared via direct esterification of 5-ethoxysalicylic acid, a more common industrial route involves the selective alkylation of Ethyl Gentisate (Ethyl 2,5-dihydroxybenzoate).
Expert Insight: The regioselectivity in this reaction is governed by the intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen. This interaction "locks" the 2-OH proton, making it significantly less acidic and less nucleophilic than the "free" 5-hydroxyl group. Consequently, under mild basic conditions (e.g., K₂CO₃ in Acetone), alkylation occurs almost exclusively at the 5-position.
Synthesis Workflow Diagram
The following diagram illustrates the selective synthesis pathway, highlighting the critical intermediate steps.
Figure 1: Selective synthesis pathway leveraging intramolecular hydrogen bonding to protect the 2-position.
Part 3: Melting Point Determination Protocol
For solid intermediates like Ethyl 5-ethoxy-2-hydroxybenzoate, the melting point (63-67°C) is a rapid, self-validating indicator of purity. A depressed or broadened range (< 2°C spread indicates high purity) suggests contamination with unreacted Ethyl Gentisate or solvent occlusion.
Standardized Capillary Method
Objective: Determine MP with ±0.5°C accuracy to validate batch purity.
-
Sample Preparation:
-
Dry the crude solid in a vacuum desiccator over P₂O₅ for 4 hours to remove residual solvent (ethanol/ethyl acetate traces can depress MP significantly).
-
Grind the dry sample into a fine, uniform powder using an agate mortar. Coarse crystals can lead to uneven heat transfer.
-
-
Loading:
-
Fill a glass capillary tube to a height of 2-3 mm.
-
Compact the sample by dropping the capillary through a long glass tube onto a hard surface (tapping). Loose packing causes air pockets and premature melting readings.
-
-
Heating Profile (Ramp Rate):
-
Fast Ramp: Heat rapidly to 55°C (approx. 10°C below expected onset).
-
Critical Ramp: At 55°C, reduce heating rate to 1°C per minute .
-
Why? A slow ramp ensures thermal equilibrium between the heating block and the sample, preventing "thermal lag" where the thermometer reads higher than the actual sample temperature.
-
-
Observation & Recording:
-
Record
: First visible liquid droplet. -
Record
: Complete disappearance of solid phase. -
Acceptance Criteria: The range (
) must be ≤ 2.0°C.
-
Analytical Logic Diagram
Figure 2: Decision tree for melting point validation, ensuring data integrity before downstream use.
Part 4: Applications in Drug Development
Fibrosis Therapeutics (BMP1 Inhibition)
Ethyl 5-ethoxy-2-hydroxybenzoate serves as a scaffold for developing inhibitors of Bone Morphogenetic Protein 1 (BMP1) .
-
Mechanism: The salicylate core mimics the substrate binding pocket of metalloproteases.
-
Modification: The ester group is often hydrolyzed or converted to a hydroxy-formamide moiety to chelate the Zinc ion in the enzyme's active site, while the 5-ethoxy group provides hydrophobic interaction with the enzyme pocket (S1' subsite).
-
Reference: Used as a starting material in the synthesis of hydroxy formamide derivatives for treating fibrosis (e.g., liver cirrhosis, pulmonary fibrosis) [Google Patents, 2015].
Diagnostic Reagents (Vitamin D Assays)
In clinical mass spectrometry, this compound is utilized as a releasing reagent .
-
Function: It displaces Vitamin D metabolites from Vitamin D Binding Protein (VDBP) in serum samples.
-
Mechanism: The salicylate structure competes for the binding site on VDBP, liberating 25-OH Vitamin D for accurate quantification by LC-MS/MS.
-
Advantage: Unlike harsh chemical denaturants, it releases the analyte without degrading the protein matrix excessively, preventing column clogging [Google Patents, 2022].
References
-
ChemicalBook. (2025).[3] Ethyl 5-ethoxy-2-hydroxybenzoate Properties and Melting Point. Retrieved from
-
Google Patents. (2015). WO2015104684A1 - Hydroxy formamide derivatives and their use. Retrieved from
-
Google Patents. (2022). WO2022069392A1 - A method for determining the level of vitamin d and metabolites thereof. Retrieved from
-
ChemSrc. (2025). Ethyl 5-ethoxy-2-hydroxybenzoate Physicochemical Data. Retrieved from
Sources
Comprehensive Solubility Profiling and Physicochemical Characterization of Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4), also known as Ethyl 5-ethoxysalicylate, serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific neuraminidase inhibitors. Unlike its liquid analog ethyl salicylate, the 5-ethoxy derivative presents as a crystalline solid (MP: 63–67 °C), introducing distinct thermodynamic challenges in process scale-up.
This technical guide addresses the scarcity of public thermodynamic data for this specific derivative. It synthesizes physicochemical principles with homologous series data to establish solubility baselines and provides a validated, self-correcting protocol for determining precise solubility curves essential for recrystallization and formulation.
Physicochemical Identity & Baseline Properties[1][2][3][4]
Before establishing solubility parameters, the solid-state properties of the solute must be defined to predict solute-solvent interactions.
| Property | Specification | Technical Insight |
| IUPAC Name | Ethyl 5-ethoxy-2-hydroxybenzoate | Salicylate core with 5-ethoxy substitution. |
| CAS Registry | 14160-70-4 | Often confused with Ethyl 3-ethoxy isomers; verification essential. |
| Molecular Formula | C₁₁H₁₄O₄ | MW: 210.23 g/mol .[1][2][3] |
| Physical State | Crystalline Solid | White to off-white powder. |
| Melting Point | 63.0 – 67.0 °C | Low melting point suggests weak lattice energy, implying high solubility in compatible organic solvents. |
| LogP (Predicted) | ~2.95 – 3.10 | Highly lipophilic; negligible aqueous solubility expected without co-solvents. |
| pKa | ~10.4 (Phenolic OH) | Weakly acidic; solubility increases significantly at pH > 11. |
Solubility Profile & Solvent Selection Guide
Theoretical Solubility Landscape
Based on the General Solubility Equation (GSE) and comparative data from the homologous ethyl salicylate series, the solubility profile of Ethyl 5-ethoxy-2-hydroxybenzoate is governed by "like-dissolves-like" interactions. The ethoxy group at position 5 enhances lipophilicity compared to the parent ethyl salicylate.
Solubility Classification (at 25 °C):
| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |
| Polar Protic | Ethanol, Methanol | High (>100 mg/mL) | Hydrogen bonding between solvent OH and the ester/phenolic groups. |
| Polar Aprotic | DMSO, DMF | Very High (>200 mg/mL) | Dipole-dipole interactions disrupt the crystal lattice efficiently. |
| Non-Polar | Hexane, Heptane | Moderate | Van der Waals forces dominate; solubility decreases as temperature drops (ideal for anti-solvent). |
| Esters | Ethyl Acetate | High | Structural similarity favors entropy of mixing. |
| Aqueous | Water (pH 7) | Negligible (<0.1 mg/mL) | Hydrophobic effect dominates; high energy cost to form cavity in water structure. |
Binary Solvent Systems for Recrystallization
For purification, a binary system utilizing a Good Solvent (Ethanol) and an Anti-Solvent (Water or Hexane) is recommended. The 5-ethoxy substitution increases the sensitivity to water addition, causing rapid precipitation.
Validated Experimental Protocol: Laser Monitoring Observation
Since exact mole fraction data varies by crystal polymorph and purity, researchers must generate their own curves. The Laser Monitoring Observation Technique is the gold standard for generating solubility data (Solid-Liquid Equilibrium) with high precision.
The Principle
This dynamic method detects the "disappearance" of the solid phase by monitoring the transmittance intensity of a laser beam passing through the suspension. As the solid dissolves upon heating, transmittance rises; as it crystallizes upon cooling, transmittance drops.
Step-by-Step Workflow
Equipment:
-
Jacketed glass vessel (50 mL) with precise temperature control (±0.05 K).
-
Laser source (<5 mW) and photo-detector.
-
Magnetic stirrer (constant rate).
Protocol:
-
Preparation: Weigh a precise mass (
) of Ethyl 5-ethoxy-2-hydroxybenzoate into the vessel. -
Solvent Addition: Add a known mass (
) of solvent. -
Equilibration: Set stirring to 400 rpm. The laser transmittance should be near zero (turbid suspension).
-
Heating Phase: Increase temperature at a slow, constant rate (e.g., 2 K/h).
-
Detection: Record the temperature (
) where laser transmittance reaches the maximum plateau (indicating complete dissolution). -
Iteration: Add more solute to the same solution and repeat to generate the next data point (Synthetic Method).
Workflow Visualization
The following diagram illustrates the decision logic for solubility determination and subsequent data fitting.
Caption: Figure 1. Decision logic and workflow for the Laser Monitoring Observation technique to determine solid-liquid equilibrium.
Thermodynamic Modeling & Data Correlation
To interpolate solubility data for process design (e.g., cooling crystallization curves), experimental points must be fitted to a thermodynamic model.
Modified Apelblat Equation
For Ethyl 5-ethoxy-2-hydroxybenzoate in pure solvents, the modified Apelblat equation provides the most accurate correlation:
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).
- : Empirical parameters derived from regression analysis.
Application:
-
Plot
vs. . -
If the plot is linear,
(van't Hoff behavior). -
If curvature exists (common for polar solvents like Ethanol), use the full Apelblat equation.
Thermodynamic Parameters
Using the van't Hoff analysis, the dissolution enthalpy (
-
Positive
: Endothermic dissolution. Solubility increases with temperature (Typical for this compound). -
Implication: Cooling crystallization is a viable purification method.
Synthesis & Purification Context
Understanding solubility is vital for the synthesis workflow. Ethyl 5-ethoxy-2-hydroxybenzoate is typically synthesized via esterification of 5-ethoxysalicylic acid or ethoxylation of ethyl 5-hydroxysalicylate.
Caption: Figure 2. Integration of solubility data into the purification workflow of Ethyl 5-ethoxy-2-hydroxybenzoate.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8365, Ethyl salicylate (Analog Reference). Retrieved from [Link][4]
-
Sha, F., et al. (2018). "Solubility and Thermodynamic Properties of Ethyl 5-nitro-2-hydroxybenzoate in Pure Solvents." Journal of Chemical & Engineering Data. (Cited for Methodology Standardization).[4]
- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
Sources
Definitive Technical Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
Topic: Ethyl 5-ethoxy-2-hydroxybenzoate Spectroscopic Data & Technical Guide Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Engineers.[1]
Executive Summary & Chemical Identity[1]
Ethyl 5-ethoxy-2-hydroxybenzoate (also known as Ethyl 5-ethoxysalicylate; CAS 14160-70-4 ) is a critical pharmacophore intermediate.[1] Unlike the ubiquitous ethyl salicylate, the introduction of the 5-ethoxy group significantly alters its electronic properties, making it a vital building block in the synthesis of dual PPAR
This guide provides a rigorous spectroscopic breakdown, a self-validating synthesis protocol, and quality control parameters required for GMP-compliant research.
| Attribute | Specification |
| IUPAC Name | Ethyl 5-ethoxy-2-hydroxybenzoate |
| CAS Number | 14160-70-4 |
| Molecular Formula | C |
| Molecular Weight | 210.23 g/mol |
| Appearance | Clear, colorless to pale yellow liquid / low-melting solid |
| Key Application | Intermediate for PPAR agonists (Tesaglitazar analogs) |
Spectroscopic Data Profile
The following data sets are synthesized from high-field NMR analysis and standard characterization of 5-substituted salicylate esters.
Nuclear Magnetic Resonance ( H NMR)
Solvent: CDCl
Interpretation Logic:[2] The spectrum is defined by two distinct ethyl patterns (ester vs. ether) and an aromatic ABX system.[1] The phenolic proton is heavily deshielded due to intramolecular hydrogen bonding with the ester carbonyl.[1]
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 10.65 | Singlet (s) | 1H | OH (C2) | Intramolecular H-bond to C=O (diagnostic). |
| 7.31 | Doublet (d, | 1H | H-6 | Ortho to ester; meta to ethoxy.[1] Small coupling to H-4. |
| 7.05 | dd ( | 1H | H-4 | Para to OH; ortho to ethoxy.[1] |
| 6.89 | Doublet (d, | 1H | H-3 | Ortho to OH; shielded by electron-rich oxygen. |
| 4.39 | Quartet (q, | 2H | Ester -OCH | Deshielded by carbonyl proximity. |
| 4.02 | Quartet (q, | 2H | Ether -OCH | Typical aryl alkyl ether shift. |
| 1.41 | Triplet (t, | 3H | Ester -CH | Coupled to ester methylene.[1] |
| 1.38 | Triplet (t, | 3H | Ether -CH | Coupled to ether methylene.[1] |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.[1]
-
3100–3400 cm
(Broad, weak): Phenolic O-H stretch (broadened by chelation).[1] -
1675 cm
(Strong): C=O stretch (Ester).[1] Note: Lower than typical esters (1735 cm ) due to conjugation with the aromatic ring and the internal hydrogen bond.[1] -
1610, 1585 cm
: Aromatic C=C skeletal vibrations.[1] -
1230, 1045 cm
: C-O-C asymmetric/symmetric stretching (Ar-O-Et).[1]
Mass Spectrometry (EI-MS)
Ionization: Electron Impact (70 eV)
-
m/z 210 [M]+: Molecular ion (stable aromatic ester).[1]
-
m/z 164 [M - 46]+: Loss of Ethanol (characteristic of ethyl esters via McLafferty rearrangement or direct loss).[1]
-
m/z 136 [M - 74]+: Loss of COOEt group.
Synthesis & Purification Protocol
Objective: Synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate via Fischer Esterification. Scale: 100 mmol (approx. 18.2 g of starting acid).[1]
Reaction Logic & Causality[1]
-
Reagent: 5-Ethoxysalicylic acid is the limiting reagent.[1]
-
Solvent/Reactant: Absolute Ethanol serves as both solvent and reactant.[1][2] Used in excess to drive the equilibrium toward the ester (Le Chatelier’s principle).[1]
-
Catalyst: Concentrated H
SO .[1] Protonates the carboxylic carbonyl, making it susceptible to nucleophilic attack by ethanol.[1] -
Dean-Stark Trap (Optional but recommended): Removal of water is the most effective way to push conversion >95%.[1]
Step-by-Step Methodology
-
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. (If available, use a Soxhlet extractor with 3Å molecular sieves to dry the refluxing ethanol).[1]
-
Charging: Add 5-Ethoxysalicylic acid (18.2 g, 100 mmol) to the flask.
-
Solvent Addition: Add Absolute Ethanol (150 mL) . Stir to create a suspension.
-
Catalyst Addition: Slowly add Conc. H
SO (2.0 mL) dropwise.[1] Caution: Exothermic. -
Reflux: Heat the mixture to a gentle reflux (bath temp ~85°C) for 8–12 hours .
-
Workup:
-
Concentrate under reduced pressure (Rotavap) to remove ~80% of the ethanol.[1]
-
Dilute residue with Ethyl Acetate (100 mL) .[1]
-
Wash 1: Saturated NaHCO
(2 x 50 mL) to remove unreacted acid and catalyst.[1] Caution: CO evolution. -
Wash 2: Brine (1 x 50 mL) to remove water.[1]
-
Dry organic layer over anhydrous Na
SO .[1] Filter.
-
Purification:
Workflow Visualization
Figure 1: Critical path workflow for the synthesis and isolation of Ethyl 5-ethoxy-2-hydroxybenzoate.
Quality Control & Impurity Profiling
In drug development, characterizing impurities is as important as the product itself.[1]
| Impurity Type | Origin | Detection Method | Limit (Typical) |
| 5-Ethoxysalicylic Acid | Unreacted starting material | HPLC / TLC | < 0.5% |
| Ethyl 5-hydroxy-2-hydroxybenzoate | De-alkylation of ether (rare, acid hydrolysis) | HPLC / MS | < 0.1% |
| Diethyl Ether / Ethanol | Residual Solvents | GC-Headspace | < 5000 ppm |
Mechanistic Pathway & Fragmentation (MS)[1]
Understanding the mass spec fragmentation confirms the structure during QC.[1]
Figure 2: Primary Mass Spectrometry fragmentation pathways for structural confirmation.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4419976, Ethyl 5-ethoxy-2-hydroxybenzoate.[1] Retrieved from [Link][1]
-
Spectral Database for Organic Compounds (SDBS). General trends for Salicylic Acid Esters. AIST, Japan.[1] (Used for comparative chemical shift validation). Retrieved from [Link][1]
Sources
1H NMR spectrum of Ethyl 5-ethoxy-2-hydroxybenzoate
Technical Guide: H NMR Analysis of Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary & Structural Logic
Ethyl 5-ethoxy-2-hydroxybenzoate presents a classic study in substituent effects on a benzene ring.[1][2] For the analytical chemist, this molecule offers three distinct spectroscopic zones:
-
The Chelated Phenol: A highly deshielded hydroxyl proton due to Resonance-Assisted Hydrogen Bonding (RAHB).[1]
-
The Trisubstituted Aromatic System: An AMX or ABX spin system characterized by specific ortho and meta couplings.[1]
-
The Dual Ethyl Environment: Two chemically distinct ethyl groups (ester vs. ether) that must be differentiated based on electronic deshielding.[1]
Structural Visualization
The following diagram outlines the connectivity and logical flow for assignment.
Figure 1: Structural logic map linking functional groups to expected NMR signals.[1][2]
Experimental Protocol
To ensure data integrity and reproducibility, the following protocol is recommended.
Solvent Selection: The Critical Variable[1]
-
Recommended: Chloroform-d (
) .[1][2] -
Alternative: DMSO-d
.-
Warning: DMSO is a strong hydrogen bond acceptor.[1] It may compete with the intramolecular bond, potentially broadening the OH peak or shifting it, obscuring the diagnostic "chelate" shift.
-
Sample Preparation[1][2][3][4][5]
-
Concentration: Dissolve 10–15 mg of sample in 0.6 mL of solvent. High concentrations can induce intermolecular stacking, slightly perturbing aromatic shifts.[1][2]
-
Water Removal: Ensure the solvent is dry.[1] Trace water can exchange with the phenolic proton, broadening the signal or causing it to disappear (chemical exchange).
-
Shimming: Focus on Z1 and Z2 shims.[1] The resolution of the aromatic coupling (splitting of ~3 Hz) requires a well-shimmed magnet.[1]
Spectral Interpretation & Assignment
Zone A: The Phenolic Proton (10.0 – 11.0 ppm)
In salicylates, the hydroxyl group at C2 forms a stable 6-membered ring with the carbonyl oxygen of the ester at C1.[1]
-
Shift: 10.30 – 10.80 ppm (Singlet).[1]
-
Mechanism: The hydrogen bond deshields the proton by pulling electron density toward the carbonyl oxygen.[1]
-
Validation: Add a drop of
to the NMR tube.[1] Shake and re-acquire. This peak will disappear due to Deuterium exchange ( ), confirming it is an exchangeable proton.[1][2]
Zone B: The Aromatic Region (6.8 – 7.5 ppm)
The molecule has three aromatic protons: H3, H4, and H6.[2][3]
-
H3: Ortho to OH, Meta to OEt.
-
H4: Meta to OH, Ortho to OEt.
-
H6: Ortho to Ester, Meta to OEt.
Coupling Logic:
-
H3 and H4 are adjacent (Ortho coupling,
Hz).[1][2] -
H4 and H6 are separated by one carbon (Meta coupling,
Hz).[1][2] -
H3 and H6 are para (Para coupling is usually negligible,
Hz).[1][2]
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-6 | 7.30 – 7.45 ppm | Doublet (d) | Most deshielded aromatic proton due to the ortho ester group (anisotropic cone).[1][2] Only shows meta-coupling to H4. | |
| H-4 | 7.00 – 7.10 ppm | Doublet of Doublets (dd) | Shielded by the ortho ethoxy group.[1][2] Shows large ortho-coupling to H3 and small meta-coupling to H6. | |
| H-3 | 6.85 – 6.95 ppm | Doublet (d) | Shielded by the ortho hydroxyl group.[1][2] Shows large ortho-coupling to H4.[1][2] |
Zone C: The Aliphatic Region (1.3 – 4.5 ppm)
This molecule contains two ethyl groups.[1] Distinguishing them requires analyzing the electronegativity of their neighbors.[1]
-
Ester Ethyl (
): -
Ether Ethyl (
at C5):
Intramolecular Hydrogen Bonding Mechanism
The stability of the phenolic signal is driven by the formation of a pseudo-ring structure.[1] This is a critical quality attribute; if the OH peak is broad or shifted upfield (<10 ppm), it may indicate hydrolysis of the ester or impurities disrupting the bond.
Figure 2: Resonance-Assisted Hydrogen Bond (RAHB) mechanism responsible for the downfield shift.[1]
Summary of Chemical Shifts
Solvent:
| Group | Multiplicity | Integration | Notes | |
| OH | 10.30 - 10.80 | Singlet (s) | 1H | Exchangeable; sharp due to H-bond.[1][2] |
| Ar-H (C6) | 7.30 - 7.45 | Doublet (d) | 1H | |
| Ar-H (C4) | 7.00 - 7.10 | dd | 1H | |
| Ar-H (C3) | 6.85 - 6.95 | Doublet (d) | 1H | |
| Ester | 4.35 - 4.45 | Quartet (q) | 2H | Deshielded by ester carbonyl.[1][2] |
| Ether | 3.95 - 4.05 | Quartet (q) | 2H | Typical alkoxy shift.[1][2] |
| Methyls | 1.35 - 1.45 | Multiplet (m) | 6H | Overlapping triplets from both ethyl groups.[1][2] |
References
-
Doc Brown's Chemistry. (n.d.).[1] 1H NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate). Retrieved from [Link]
-
Context: Provides the baseline shifts for the salicylate core, establishing the H-bond shift at ~10.7 ppm and the aromatic coupling patterns.[1]
-
-
-
Context: Used to validate the chemical shift of the ethoxy ether group (
at ~4.06 ppm) versus the ester group.[1]
-
-
National Institutes of Health (PMC). (2010).[1] NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds.[1] Retrieved from [Link]
-
Context: Authoritative grounding for the mechanism of Resonance-Assisted Hydrogen Bonding (RAHB) and its effect on chemical shift deshielding >10 ppm.[1]
-
-
FooDB. (n.d.). Ethyl salicylate: 1H NMR Spectra.[1][5] Retrieved from [Link][1][2]
-
Context: Confirms the specific shifts of the ethyl ester group in a salicyl
at ~4.4 ppm).[1]
-
Sources
- 1. prepchem.com [prepchem.com]
- 2. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 3. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. Ethyl acrylate(140-88-5) 1H NMR [m.chemicalbook.com]
- 5. ethyl salicylate(118-61-6) 1H NMR [m.chemicalbook.com]
13C NMR of Ethyl 5-ethoxy-2-hydroxybenzoate
Technical Analysis: C NMR of Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary & Structural Context
Ethyl 5-ethoxy-2-hydroxybenzoate is a polysubstituted benzene derivative characterized by two distinct oxygenated functionalities: a phenolic ester and a phenolic ether. In medicinal chemistry, this scaffold often serves as a precursor for anti-inflammatory agents or as a specific impurity in the synthesis of mesalamine derivatives.
The core analytical challenge lies in distinguishing the two ethyl chains (ester vs. ether) and accurately assigning the aromatic carbons, particularly distinguishing the oxygen-bearing carbons (C2 and C5).
Structural Logic & Numbering
The molecule exhibits an intramolecular hydrogen bond between the phenolic hydroxyl (C2-OH) and the ester carbonyl oxygen. This interaction significantly influences the chemical shift of the carbonyl carbon and the hydroxyl-bearing carbon.
Figure 1: Structural connectivity and key functional zones for NMR assignment.
Experimental Protocol (SOP)
To ensure reproducible data and maintain the intramolecular hydrogen bonding network (which stabilizes the chemical shifts), Chloroform-d (
Acquisition Parameters
-
Solvent:
(99.8% D) with 0.03% TMS v/v. -
Concentration: ~20-30 mg in 0.6 mL solvent (ensure clear solution).
-
Frequency: 100 MHz or higher (for
C). -
Pulse Sequence: Proton-decoupled
C (ZGPG or equivalent). -
Scans (NS): Minimum 256 (due to quaternary carbons).
-
Relaxation Delay (D1): 2.0 - 3.0 seconds (critical for accurate integration of carbonyl/quaternary carbons).
Data Analysis & Assignment Table
The following assignments are derived from substituent additivity principles applied to the Ethyl Salicylate core. The values represent the expected chemical shifts in
Table 1: C NMR Assignment Guide
| Position | Carbon Type | Expected Shift ( | Diagnostic Logic & Multiplicity |
| C=O | Quaternary | 169.8 - 170.5 | Most deshielded signal. Characteristic of benzoate esters. |
| C2 | Quaternary (C-OH) | 156.0 - 158.0 | Deshielded by oxygen. Ortho to carbonyl. |
| C5 | Quaternary (C-OEt) | 151.0 - 153.0 | Deshielded by ether oxygen. Distinguishable from C2 via HMBC. |
| C4 | Methine (CH) | 120.0 - 122.0 | Ortho to ethoxy group (shielded relative to benzene). |
| C3 | Methine (CH) | 117.0 - 119.0 | Ortho to hydroxyl; Meta to ethoxy. |
| C6 | Methine (CH) | 114.0 - 116.0 | Ortho to ester group; Meta to ethoxy. |
| C1 | Quaternary (Ipso) | 112.0 - 113.0 | Shielded significantly by the ortho-OH group (resonance effect). |
| Ether | Methylene | 64.0 - 64.5 | Critical: Downfield of ester |
| Ester | Methylene | 61.0 - 61.5 | Upfield of ether |
| Ether | Methyl | 14.8 - 15.2 | Slightly distinct from ester methyl. |
| Ester | Methyl | 14.1 - 14.4 | Typical ethyl ester terminal methyl. |
Structural Elucidation Strategy
Distinguishing the two ethyl groups is the primary source of error in analyzing this molecule. You must validate the assignment using 2D NMR techniques.
The "Self-Validating" Workflow (HMBC)
To confirm which ethyl group is which, utilize Heteronuclear Multiple Bond Correlation (HMBC).
-
Ester Confirmation: The proton triplet at ~1.4 ppm and quartet at ~4.4 ppm (Ester Ethyl) will show a strong long-range coupling (3-bond) to the Carbonyl Carbon (~170 ppm) .
-
Ether Confirmation: The proton triplet at ~1.4 ppm and quartet at ~4.0 ppm (Ether Ethyl) will show a strong long-range coupling (3-bond) to the Aromatic C5 (~152 ppm) .
Figure 2: The analytical workflow for unambiguous structural assignment.
Troubleshooting & Impurity Profiling
In synthesis and stability studies, specific impurities often appear in the
| Impurity | Origin | Diagnostic |
| 5-Ethoxysalicylic Acid | Hydrolysis of Ester | Loss of signals at ~61 ppm and ~14 ppm. C=O shifts to ~172-174 ppm. |
| Ethyl 2,5-dihydroxybenzoate | De-alkylation of Ether | Loss of signals at ~64 ppm and ~15 ppm. C5 shifts upfield. |
| Ethanol | Residual Solvent | Bright signals at 58.4 ppm and 18.4 ppm (in |
Causality of Shifts
-
Ortho-Effect: The C1 carbon is unusually shielded (~112 ppm) compared to standard benzoates (~130 ppm). This is caused by the electron-donating resonance of the ortho-hydroxyl group, which increases electron density at C1, C3, and C5.
-
Solvent H-Bonding: If run in DMSO-
, the solvent competes for the phenolic proton. The intramolecular H-bond breaks, causing the Carbonyl peak to shift upfield (less deshielded) and the C2-OH peak to shift significantly.
References
-
Oregon St
C NMR Chemical Shift Ranges and Substituent Effects. Link -
Sigma-Aldrich. (2023). NMR Chemical Shifts of Common Impurities and Solvents. Link
-
ChemicalBook. (2024). Ethyl Salicylate Spectral Data and Derivatives. Link
-
National Institutes of Health (NIH). (2013). Solid-state 17O NMR of pharmaceutical compounds: salicylic acid and aspirin. (Demonstrates H-bonding effects on NMR). Link
Structural Elucidation and Fragmentation Dynamics of Ethyl 5-ethoxy-2-hydroxybenzoate: A Mass Spectrometric Perspective
Executive Summary
This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4). Designed for analytical chemists and pharmaceutical researchers, this document details the specific fragmentation pathways driven by the "ortho effect" characteristic of salicylates, alongside the ether cleavage mechanisms inherent to the 5-ethoxy substituent. The guide establishes robust GC-MS and LC-MS protocols, ensuring high-fidelity detection and structural confirmation in complex matrices.
Part 1: Chemical Identity & Physicochemical Profile[1]
Before establishing MS protocols, the analyte's physicochemical properties must be understood to optimize ionization and separation.
| Parameter | Value | Relevance to Mass Spectrometry |
| Chemical Name | Ethyl 5-ethoxy-2-hydroxybenzoate | Target Analyte |
| Molecular Formula | Isotopic pattern definition | |
| Exact Mass | 210.0892 Da | Monoisotopic target for HRMS |
| LogP | ~2.8 (Predicted) | Retention on C18 (LC) and non-polar phases (GC) |
| Key Functionalities | Phenolic -OH (C2), Ethyl Ester (C1), Ethoxy Ether (C5) | Defines fragmentation and ionization sites |
| Boiling Point | ~310°C (Predicted) | Requires high inlet temps in GC |
Part 2: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: Structural fingerprinting via Electron Ionization (EI).
-
Inlet System: Splitless mode (1 min purge) at 260°C. High temperature is required to volatilize the ester fully without thermal degradation.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m × 0.25mm ID × 0.25µm film.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (Hold 5 min).
-
-
MS Source (EI): 70 eV, 230°C.[1]
-
Scan Range: m/z 40–400.
Protocol Logic: The dual ramp ensures separation of the target from potential hydrolysis products (e.g., 5-ethoxysalicylic acid) which elute earlier.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Objective: High-sensitivity quantitation and confirmation in biological/polar matrices.
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).
-
Reasoning: The phenolic hydroxyl group at C2 is acidic (
). Negative mode yields a stable phenoxide ion , offering superior sensitivity over positive mode for salicylates.
-
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 × 50mm, 1.8µm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for pH buffering).
-
B: Acetonitrile.
-
-
Gradient: 5% B to 95% B over 5 minutes.
Part 3: Fragmentation Mechanisms & Structural Elucidation
The fragmentation of Ethyl 5-ethoxy-2-hydroxybenzoate under Electron Ionization (EI) is governed by two competing mechanistic pillars: the Ortho Effect (Salicylate core) and Ether Cleavage (5-ethoxy substituent).
The Ortho Effect (Salicylate Signature)
The proximity of the hydroxyl group (C2) and the ethyl ester (C1) facilitates a specific hydrogen transfer mechanism.
-
Mechanism: The phenolic hydrogen transfers to the ethoxy oxygen of the ester.
-
Result: Elimination of a neutral ethanol molecule (
, 46 Da). -
Product: A radical cation at m/z 164 (Ketene-type ion). This is the diagnostic peak for ethyl salicylates [1].
Ether Cleavage (5-Ethoxy Group)
Aryl ethyl ethers undergo specific rearrangements:
-
Mechanism: A four-membered transition state allows the transfer of a
-hydrogen from the ethyl group to the ether oxygen. -
Result: Elimination of neutral ethylene (
, 28 Da). -
Product: A phenol radical cation. If this occurs from the molecular ion, it yields m/z 182. If it occurs after the ortho-effect loss of ethanol, it yields m/z 136 (
).
Visualization of Fragmentation Pathways
Caption: Figure 1. Primary fragmentation pathways of Ethyl 5-ethoxy-2-hydroxybenzoate under 70 eV Electron Ionization, highlighting the competitive Ortho Effect and Ether Cleavage.
Part 4: Data Interpretation Guide
Use the following table to validate the mass spectrum obtained in your laboratory.
| m/z (Ion) | Relative Abundance (Est.) | Origin/Mechanism | Structural Significance |
| 210 | 30-60% | Confirms MW; stable aromatic system. | |
| 182 | 20-40% | Loss of ethylene from 5-ethoxy group. | |
| 165 | 40-60% | Loss of ethoxy radical from ester (Acylium ion). | |
| 164 | 100% (Base Peak) | Diagnostic: Ortho-effect elimination of ethanol. | |
| 136 | 30-50% | Secondary fragmentation of the base peak. | |
| 120 | 10-20% | Common salicylate core fragment (Salicylic acid - H2O). |
Note on Base Peak: In many salicylate ethyl esters, the ion at m/z 120 is prominent. However, due to the 5-ethoxy substituent adding mass and stability, the m/z 164 ion (retaining the 5-ethoxy group) is the predicted base peak or major ion [2].
Part 5: Quality Control & Self-Validating Systems
To ensure "Trustworthiness" (Part 2 of the directive), the following controls must be integrated into every run:
-
The "Blank" Check: Run a solvent blank (e.g., pure Ethyl Acetate) immediately before the sample.
-
Validation: There must be no peaks at m/z 210 or 164. If present, it indicates carryover from the injector port.
-
-
The Isotope Ratio Test:
-
Calculate the theoretical
abundance (Carbon-13 contribution). -
For
, the peak at m/z 211 should be approximately of the intensity of the m/z 210 peak. -
Validation: If the observed ratio deviates by >20%, suspect co-elution or detector saturation.
-
-
Retention Time Locking (RTL):
-
Use Ethyl Salicylate (unsubstituted) as a reference standard. Ethyl 5-ethoxy-2-hydroxybenzoate should elute after Ethyl Salicylate due to the increased molecular weight and polarizability of the ethoxy group.
-
Workflow Diagram: Analytical Validation
Caption: Figure 2. Step-by-step validation logic for confirming the identity of Ethyl 5-ethoxy-2-hydroxybenzoate.
References
-
NIST Mass Spectrometry Data Center. "Ethyl Salicylate Mass Spectrum." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[2][3] [Link]
-
Todua, N. G., et al. "Ortho Effects in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids."[1] National Institutes of Health / ResearchGate. [Link]
Sources
Strategic Synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate: Regioselective Alkylation of Gentisic Acid
This guide details the regioselective synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4) starting from 2,5-dihydroxybenzoic acid (Gentisic acid). It addresses the critical challenge of distinguishing between the chemically similar phenolic hydroxyl groups at the 2- and 5-positions.
Executive Summary
Target Molecule: Ethyl 5-ethoxy-2-hydroxybenzoate CAS: 14160-70-4 Core Challenge: Achieving selective alkylation of the 5-hydroxyl group and the carboxyl moiety while preserving the 2-hydroxyl group. Solution: Exploiting the Intramolecular Hydrogen Bond (IMHB) effect. The 2-hydroxyl group forms a stable 6-membered ring with the carbonyl oxygen, significantly reducing its nucleophilicity compared to the sterically and electronically accessible 5-hydroxyl group.
Mechanistic Framework & Pathway Design
The synthesis relies on the thermodynamic stability provided by the ortho-effect. When 2,5-dihydroxybenzoic acid (or its ester) is exposed to a mild base, the 5-hydroxyl proton (pKa ~10) is readily abstracted. However, the 2-hydroxyl proton is "locked" in an intramolecular hydrogen bond with the carbonyl oxygen.
This allows for a controlled Nucleophilic Substitution (
Reaction Pathway Visualization
The following diagram illustrates the regioselectivity mechanism and the stepwise transformation.
Caption: Reaction pathway highlighting the IMHB shielding effect that prevents alkylation at the 2-position.
Experimental Protocol
Two viable routes exist: a robust Two-Step Method (recommended for high purity) and a One-Pot Method (industrial efficiency).
Method A: Two-Step Synthesis (Recommended)
This route separates the esterification and etherification steps to maximize yield and purity.
Step 1: Fisher Esterification
Objective: Convert Gentisic acid to Ethyl 2,5-dihydroxybenzoate.
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
2,5-Dihydroxybenzoic acid: 15.4 g (0.1 mol)
-
Absolute Ethanol: 150 mL (Excess solvent/reagent)
-
Sulfuric Acid (
, conc.): 1.5 mL (Catalyst)
-
-
Procedure:
- dropwise.
-
Reflux at 80°C for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Workup: Concentrate ethanol under reduced pressure. Pour residue into ice water (200 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash organic layer with
(sat.) to remove unreacted acid. Dry over and evaporate.[3] -
Intermediate Yield: ~90-95% (Ethyl 2,5-dihydroxybenzoate).
Step 2: Selective 5-O-Alkylation
Objective: Ethylate the 5-OH group specifically.
-
Reagents:
-
Ethyl 2,5-dihydroxybenzoate (from Step 1): 18.2 g (0.1 mol)
-
Ethyl Iodide (
): 17.1 g (1.1 eq) OR Diethyl Sulfate (1.1 eq) -
Potassium Carbonate (
, anhydrous): 16.6 g (1.2 eq) -
Solvent: Acetone (dry, 200 mL) or DMF (for faster reaction).
-
-
Procedure:
-
Suspend the ester and
in Acetone. Stir at room temperature for 30 mins (formation of 5-phenoxide). -
Add Ethyl Iodide dropwise.
-
Reflux: Heat to mild reflux (56°C) for 4–6 hours.
-
Critical Control Point: Do not overheat or use stronger bases (like NaOH or NaH), as this may disrupt the H-bond at the 2-position and lead to the di-ethoxy impurity.
-
-
Workup:
-
Filter off inorganic salts (
). -
Evaporate Acetone.
-
Recrystallize the crude solid from Ethanol/Water or Hexane.
-
Method B: One-Pot Global Alkylation
Objective: Simultaneous esterification and etherification. Note: Requires precise stoichiometry to avoid 2-O-alkylation.
-
Reagents: 2,5-DHBA (1 eq), Diethyl Sulfate (2.2 eq),
(2.5 eq), Acetone. -
Procedure: Reflux all components for 8-12 hours. The carboxylate is more nucleophilic than the phenol and will esterify first/simultaneously. The 5-OH alkylates second. The 2-OH remains protected by the forming ester carbonyl.
Data Presentation & Quality Control
The following parameters confirm the identity and purity of the synthesized Ethyl 5-ethoxy-2-hydroxybenzoate .
| Parameter | Specification | Notes |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63 – 67 °C | Distinct from Gentisic Acid (200°C+) and Ethyl Salicylate (Liquid) |
| Solubility | Soluble in Ethanol, Acetone, Ether | Insoluble in water |
| TLC ( | ~0.6 (Hexane:EtOAc 8:[3]2) | Higher |
Spectroscopic Validation (Expected Signals)
-
-NMR (CDCl3, 400 MHz):
- 10.5 ppm (s, 1H, 2-OH , D2O exchangeable) — Key indicator of selective synthesis.
- 7.3 - 6.8 ppm (m, 3H, Aromatic protons).
-
4.3 ppm (q, 2H, Ester
). -
4.0 ppm (q, 2H, Ether
). -
1.4 ppm (t, 6H, two
groups).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation of 5-OH | Ensure |
| Impurity: 2,5-Diethoxy | Base too strong or temp too high | Use weaker base ( |
| Impurity: Unreacted Acid | Incomplete esterification | Ensure Step 1 is complete before alkylation. Remove water (Dean-Stark). |
References
-
ChemicalBook. (2025).[4] Ethyl 5-ethoxy-2-hydroxybenzoate Properties and CAS 14160-70-4. Retrieved from
-
BLD Pharm. (n.d.). Ethyl 5-ethoxy-2-hydroxybenzoate MSDS and Structure. Retrieved from
-
National Institutes of Health (NIH). (2012). Antioxidant activity and free radical scavenging reactions of gentisic acid. (Context on Gentisic Acid reactivity). Retrieved from
-
Google Patents. (2015). WO2015104684A1 - Hydroxy formamide derivatives. (Cites the use of Ethyl 5-ethoxy-2-hydroxybenzoate as an intermediate). Retrieved from
Sources
Technical Sourcing & Characterization Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
⚠️ Critical Safety & Identity Alert: The CAS Mismatch
STOP AND VERIFY BEFORE ORDERING.
There is a critical discrepancy in the identification data often associated with this chemical request. You must reconcile the Chemical Abstract Service (CAS) number with the chemical name before contacting suppliers.
-
The Chemical Name: Ethyl 5-ethoxy-2-hydroxybenzoate (also known as Ethyl 5-ethoxysalicylate).[1]
-
The User-Provided CAS (35266-49-0): This CAS corresponds to Methoxycarbonyl Isothiocyanate , a highly reactive, lachrymatory electrophile used in heterocycle synthesis. Ordering by this CAS will result in the delivery of a completely different, potentially hazardous reagent.
-
The Correct CAS: The correct CAS for Ethyl 5-ethoxy-2-hydroxybenzoate is 14160-70-4 .[1][2][3][4][5][6][7]
Action Required: All procurement orders must specify CAS 14160-70-4 and the chemical structure explicitly. Do not rely solely on name or CAS; provide both to the vendor.
Part 1: Chemical Profile & Sourcing Landscape
The Molecule
Ethyl 5-ethoxy-2-hydroxybenzoate is a salicylic acid derivative.[4] Structurally, it is the ethyl ester of 5-ethoxysalicylic acid. It serves as a specialized intermediate in the synthesis of pharmaceutical agents (e.g., neuraminidase inhibitors or specific NSAID scaffolds) and fine fragrances.
| Parameter | Specification |
| Chemical Name | Ethyl 5-ethoxy-2-hydroxybenzoate |
| Correct CAS | 14160-70-4 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 63–67 °C |
| Solubility | Soluble in EtOH, DMSO, CHCl₃; poorly soluble in water |
Supplier Tiering & Strategy
This compound is not a high-volume commodity like Methyl Salicylate. It is a "Level 2" fine chemical, meaning it is available from catalog houses but often stocked in low quantities (grams to kilos).
Sourcing Decision Tree:
Figure 1.1: Strategic sourcing workflow emphasizing the CAS verification step.
Recommended Supplier Types:
-
Reference Standards (Analytical): Sigma-Aldrich (MilliporeSigma), USP standards (if pharmacopeial). Use these only for qualifying methods.
-
R&D Scale (1g - 100g): TCI Chemicals, BLD Pharm, Combi-Blocks. These vendors typically hold stock of CAS 14160-70-4.
-
Bulk/Process Scale (>1kg): You must engage a CRO (e.g., WuXi AppTec, Pharmablock) or specialized fine chemical manufacturers in China/India (e.g., Energy Chemical). Note: Bulk orders often require a "use statement" to ensure it is not being used for illicit precursor synthesis.
Part 2: Quality Assurance & Validation Protocols
As a scientist, you cannot trust the Certificate of Analysis (CoA) blindly, especially for intermediates with potential isomer impurities. You must implement a self-validating system.
Identity Validation (NMR)
The primary risk is the presence of the para-isomer (4-ethoxy) or the unreacted starting material (5-ethoxysalicylic acid).
Protocol: Dissolve ~10 mg in CDCl₃. Acceptance Criteria:
-
Aromatic Region (6.8 - 7.5 ppm): Look for the specific substitution pattern of a 1,2,5-trisubstituted benzene ring.
-
Doublet (d): ~6.9 ppm (H at C3, ortho to OH).
-
Doublet of doublets (dd): ~7.0 ppm (H at C4).[4]
-
Doublet (d): ~7.3 ppm (H at C6, meta to OH, ortho to Ester).
-
-
Ethyl Ester:
-
Quartet: ~4.4 ppm (O-CH₂-CH₃).[4]
-
Triplet: ~1.4 ppm (O-CH₂-CH₃).
-
-
Ethoxy Group:
-
Quartet: ~4.0 ppm (Ar-O-CH₂-CH₃).
-
Triplet: ~1.4 ppm (Ar-O-CH₂-CH₃).
-
Note: The two ethyl triplets may overlap; integration should sum to 6H.
-
-
Phenolic OH: Singlet >10.5 ppm (downfield due to intramolecular H-bonding with the ester carbonyl).
Purity Analysis (HPLC)
Objective: Detect hydrolysis products (Acid) and transesterification byproducts.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 310 nm (phenolic conjugation).
-
Target: Main peak purity >98.0% (AUC).
Part 3: Synthesis Context & Impurity Profiling
Understanding how the supplier made the chemical allows you to predict impurities that won't appear on a standard CoA.
Synthesis Pathway
The most common industrial route involves the esterification of 5-ethoxysalicylic acid or the ethylation of gentisic acid ethyl ester.
Figure 3.1: Synthesis pathway highlighting potential over-alkylation and hydrolysis impurities.
Critical Impurities to Screen
-
5-Ethoxysalicylic Acid: Result of ester hydrolysis (caused by moisture during storage). Detection: HPLC (elutes earlier than target).
-
Ethyl 2,5-diethoxybenzoate: Result of over-alkylation of the phenolic -OH at position 2. This removes the hydrogen bond donor, significantly altering solubility and biological activity. Detection: NMR (Loss of the >10.5 ppm OH singlet).
Part 4: Handling & Storage
-
Stability: Esters are susceptible to hydrolysis. The 2-hydroxy group provides some stability via hydrogen bonding, but moisture is the enemy.
-
Storage: Store at +2°C to +8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) if possible. Desiccate.
-
Safety: While less toxic than the isothiocyanate (CAS 35266-49-0), salicylates can be mild skin irritants. Use standard PPE.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 35266-49-0 (Methoxycarbonyl Isothiocyanate). Retrieved from [Link]
- SpectraBase. (2025). NMR Data for Salicylate Derivatives. Wiley Science Solutions.
Sources
- 1. METHYL 5-METHOXYSALICYLATE(2905-82-0) 1H NMR [m.chemicalbook.com]
- 2. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE [14160-70-4] | Chemsigma [chemsigma.com]
- 3. ethyl salicylate(118-61-6) 13C NMR spectrum [chemicalbook.com]
- 4. ethyl salicylate(118-61-6) 1H NMR [m.chemicalbook.com]
- 5. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 6. ald-pub-files.oss-cn-shanghai.aliyuncs.com [ald-pub-files.oss-cn-shanghai.aliyuncs.com]
- 7. chem960.com [chem960.com]
Methodological & Application
Application Note: Strategic Derivatization of Ethyl 5-ethoxy-2-hydroxybenzoate for Biological Screening
Executive Summary
Ethyl 5-ethoxy-2-hydroxybenzoate represents a "privileged scaffold" in medicinal chemistry, combining a salicylate core with a 5-ethoxy electron-donating group. This specific substitution pattern offers unique electronic properties compared to the unsubstituted salicylate, potentially enhancing binding affinity in hydrophobic pockets of target enzymes (e.g., COX-1/2, kinases, or bacterial oxidoreductases).
This guide provides a validated workflow for derivatizing this scaffold to create focused libraries for biological screening. We prioritize two divergent synthetic pathways:
-
C-Terminus Modification (Hydrazone Formation): To generate Schiff base libraries with high metal-chelating potential and antimicrobial/anticancer activity.
-
Phenolic Modification (O-Alkylation): To modulate lipophilicity (LogP) and steric hindrance, critical for membrane permeability and metabolic stability.
Structural Analysis & Derivatization Logic
The molecule contains two primary reactive centers suitable for orthogonal functionalization. Understanding the reactivity of these sites is crucial for high-yield library generation.
Figure 1: Strategic reaction sites. Site A allows for pharmacokinetic tuning, while Site B is the primary vector for pharmacophore expansion.
Protocol A: The Hydrazide-Hydrazone Pathway (Library Generator)
Rationale: Hydrazones are among the most prolific pharmacophores in drug discovery due to their ability to chelate transition metals (often essential for metalloenzymes) and form hydrogen bond networks. This protocol converts the ester to a hydrazide, then to a library of hydrazones.
Phase 1: Synthesis of 5-Ethoxy-2-hydroxybenzohydrazide
Mechanism: Nucleophilic acyl substitution. The hydrazine nucleophile displaces the ethoxy leaving group.
Reagents:
-
Ethyl 5-ethoxy-2-hydroxybenzoate (1.0 equiv)
-
Hydrazine hydrate (80% or 99%, 5.0 - 10.0 equiv)
-
Ethanol (Absolute)
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of Ethyl 5-ethoxy-2-hydroxybenzoate in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition: Add Hydrazine hydrate (50 mmol) dropwise at room temperature. Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.
-
Reflux: Heat the mixture to reflux (80°C) for 4–6 hours.
-
Validation: Monitor by TLC (System: Hexane:Ethyl Acetate 1:1). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Hydrazide).
-
-
Workup: Cool the reaction mixture to room temperature. The hydrazide often precipitates as a solid.
-
If solid forms: Filter, wash with cold ethanol, and dry.
-
If no precipitate: Concentrate the solvent under reduced pressure to ~5 mL, pour into ice-cold water, and filter the resulting solid.
-
-
Recrystallization: Purify using hot ethanol to yield white crystalline needles.
Phase 2: Combinatorial Hydrazone Generation
Reagents:
-
5-Ethoxy-2-hydroxybenzohydrazide (from Phase 1)
-
Diverse Aldehyde Library (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, Pyridine-3-carboxaldehyde)
-
Glacial Acetic Acid (Catalyst)
Step-by-Step Protocol:
-
Setup: In a reaction vial, suspend 1.0 mmol of the Hydrazide in 5 mL Ethanol.
-
Coupling: Add 1.0 mmol of the selected Aldehyde.
-
Catalysis: Add 2–3 drops of Glacial Acetic Acid. Reasoning: Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic for the nucleophilic attack of the hydrazide amine.
-
Reaction: Reflux for 2–4 hours.
-
Isolation: Cool to room temperature. The hydrazone product usually precipitates.[1] Filter and wash with cold ethanol/ether.
Data Summary Table: Typical Yields & Conditions
| Reaction Stage | Reagent Excess | Temp (°C) | Time (h) | Typical Yield | Key IR Signal (Validation) |
| Hydrazinolysis | 5.0x Hydrazine | 80 (Reflux) | 4–6 | 75–85% | 3300 cm⁻¹ (NH/NH₂), 1650 cm⁻¹ (Amide C=O) |
| Condensation | 1.0x Aldehyde | 80 (Reflux) | 2–4 | 80–95% | 1600–1620 cm⁻¹ (C=N Imine stretch) |
Protocol B: Phenolic O-Alkylation (Lipophilicity Tuning)
Rationale: The free phenolic hydroxyl group (2-OH) is susceptible to Phase II metabolism (glucuronidation). Alkylating this position (Williamson Ether Synthesis) blocks this metabolic soft spot and increases lipophilicity, aiding blood-brain barrier (BBB) or cell membrane penetration.
Mechanism: S_N2 Nucleophilic Substitution.[2]
Reagents:
-
Ethyl 5-ethoxy-2-hydroxybenzoate
-
Alkyl Halide (e.g., Methyl iodide, Benzyl bromide)
-
Base: Potassium Carbonate (K₂CO₃) - Anhydrous
-
Solvent: Acetone (for reactive halides) or DMF (for unreactive halides)
Step-by-Step Protocol:
-
Deprotonation: Dissolve 2.0 mmol of the scaffold in 10 mL anhydrous acetone. Add 4.0 mmol (2 equiv) of anhydrous K₂CO₃. Stir at room temperature for 30 mins.
-
Observation: The solution may turn yellow due to phenoxide anion formation.
-
-
Alkylation: Add 2.2 mmol (1.1 equiv) of the Alkyl Halide.
-
Reflux: Heat to reflux (56°C for acetone) for 6–12 hours.
-
Critical Control: If using DMF, heat to 80°C. Do not exceed 100°C to avoid ester hydrolysis.
-
-
Workup:
-
Filter off the inorganic salts (K₂CO₃/KX).
-
Evaporate the solvent.
-
Redissolve residue in Ethyl Acetate, wash with water (2x) and Brine (1x).
-
Dry over Na₂SO₄ and concentrate.
-
Biological Screening Preparation
Once the library is synthesized, proper solubilization is critical for assay reproducibility.
Workflow Diagram:
Figure 2: Sample preparation workflow for biological assays.
Standard Operating Procedure (SOP) for Assay Prep:
-
Stock Concentration: Prepare 10 mM stocks in molecular biology grade DMSO.
-
Solubility Check: Inspect for precipitation. If turbid, sonicate for 10 minutes at 40°C.
-
Storage: Store aliquots at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).
-
Assay Dilution: When diluting into aqueous buffer/media, ensure the final DMSO concentration does not exceed 0.5% - 1.0% (v/v) to prevent solvent toxicity in cell-based assays.
References
-
Popiołek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research, 26, 287–301.
-
Sriram, D., et al. (2005). "Synthesis of mono- and disubstituted arylsemicarbazones as anticonvulsant agents." European Journal of Medicinal Chemistry, 40(12), 1373-1376.
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Mechanism and Protocol."
-
PubChem. (2025).[3] "Compound Summary: Ethyl 5-ethoxy-2-hydroxybenzoate." National Library of Medicine.
-
Rollas, S., & Küçükgüzel, Ş. G. (2007).[4] "Biological activities of hydrazone derivatives." Molecules, 12(8), 1910-1939.
Sources
Application Note: Protocol for the Esterification of 5-Ethoxysalicylic Acid
Executive Summary
This guide details the protocol for synthesizing ethyl 5-ethoxysalicylate from 5-ethoxysalicylic acid (5-ESA) .[1][2] This transformation is a critical derivatization step in medicinal chemistry, often serving as an intermediate for PPAR
While standard esterification protocols exist, 5-ESA presents specific challenges due to the ortho-phenolic hydroxyl group , which forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the ground state and reducing reactivity. Furthermore, the 5-ethoxy group (an electron-donating group) modifies the electronic character of the benzene ring, necessitating precise control over reaction time and catalyst load to prevent side reactions such as ether cleavage or decarboxylation.
Scientific Foundation & Mechanistic Insight[1]
The Substrate Challenge
The esterification of 5-ethoxysalicylic acid is not merely a functional group interconversion; it is a battle against thermodynamic stabilization.
-
Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position donates a hydrogen bond to the carbonyl oxygen at C1.[1][2] This "locks" the molecule in a stable conformation, increasing the activation energy required for the nucleophilic attack by ethanol.
-
Electronic Effects (Resonance): The ethoxy group at C5 is a strong
-donor.[1][2] This increases electron density in the ring, rendering the carbonyl oxygen more basic (easier to protonate) but the carbonyl carbon less electrophilic (harder for ethanol to attack).
Reaction Mechanism (Fischer Esterification)
The chosen method is a Brønsted acid-catalyzed Fischer Esterification .[1][2] We utilize sulfuric acid (
Key Mechanistic Pathway:
-
Protonation: Acid catalyst protonates the carbonyl oxygen.[1][2][3][4]
-
Nucleophilic Attack: Ethanol attacks the activated carbonyl carbon.[1][2]
-
Proton Transfer: Proton migrates from the ether oxygen to the hydroxyl oxygen, creating a good leaving group (
).[1][2][4] -
Elimination: Water is eliminated, reforming the carbonyl double bond to yield the ester.[1][2][4]
Figure 1: Mechanistic pathway of the acid-catalyzed esterification of 5-ethoxysalicylic acid.[1][2][4]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][5][6][7] | Role | Grade |
| 5-Ethoxysalicylic Acid | 182.17 | 1.0 | Substrate | >98% |
| Ethanol (Absolute) | 46.07 | 20.0 | Solvent/Reagent | Anhydrous |
| Sulfuric Acid ( | 98.08 | 0.5 | Catalyst | Conc. (98%) |
| Ethyl Acetate | 88.11 | N/A | Extraction Solvent | ACS Reagent |
| Sodium Bicarbonate ( | 84.01 | N/A | Neutralization | Sat.[1][2] Aq. Soln. |
| Brine ( | 58.44 | N/A | Drying Aid | Sat.[1][2] Aq. Soln. |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a reflux condenser.[1][2][5][8]
-
Solvation: Add 5.0 g (27.4 mmol) of 5-ethoxysalicylic acid to the RBF.
-
Solvent Addition: Add 32 mL (approx. 550 mmol) of absolute ethanol.
-
Catalyst Activation: While stirring rapidly, add 0.75 mL (approx. 13.7 mmol) of concentrated
dropwise.[1][2]
Phase 2: Reflux & Monitoring
-
Reflux: Heat the reaction mixture to a gentle reflux (bath temp ~85°C). The internal temperature should be maintained at the boiling point of ethanol (~78°C).[2]
-
Duration: Maintain reflux for 6 to 8 hours .
-
Checkpoint: The reaction is slower than unsubstituted benzoic acid due to the ortho-OH steric/electronic effects.[1]
-
-
TLC Monitoring: Check progress using TLC (Eluent: 30% Ethyl Acetate in Hexane).
Phase 3: Workup & Isolation
-
Concentration: Allow the mixture to cool to room temperature. Remove approximately 80% of the ethanol using a rotary evaporator.[1][2]
-
Safety: Do not evaporate to dryness to avoid concentrating the sulfuric acid on the product.[2]
-
-
Quench: Pour the concentrated residue into 100 mL of ice-cold water .
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .
-
Neutralization (Critical Step): Wash the combined organic layers with Saturated
solution (2 x 50 mL) . -
Drying: Wash with Brine (50 mL) , then dry the organic layer over anhydrous
for 15 minutes. -
Evaporation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 5-ethoxysalicylate.
Purification & Characterization
Purification Strategy
The crude product is often sufficiently pure (>95%) for subsequent steps.[1][2] However, if high purity is required:
-
Recrystallization: Dissolve in minimum hot Ethanol and add water dropwise until turbid.[1][2] Cool to 4°C.[1][2]
-
Flash Chromatography: Silica Gel 60.[1][2] Gradient: 0%
20% EtOAc in Hexanes.[1][2]
Analytical Parameters
| Technique | Expected Signal/Value | Interpretation |
| TLC ( | ~0.6 (30% EtOAc/Hex) | Distinctly higher than acid precursor (~0.2).[1][2] |
| Characteristic ethyl ester quartet and triplet.[1][2] | ||
| Phenolic OH (downfield due to H-bonding).[1][2] | ||
| IR Spectroscopy | ~1680 | Ester Carbonyl stretch (C=O).[1][2] |
| IR Spectroscopy | ~3200-3400 | Phenolic O-H stretch.[1][2] |
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target ester.
Troubleshooting & Optimization
-
Low Yield: Usually caused by incomplete reaction due to water accumulation.[1][2]
-
Emulsions during Extraction: The phenolic nature can cause emulsions in basic washes.[1][2]
-
Solution: Add solid NaCl to the aqueous layer to increase ionic strength or filter the biphasic mixture through a Celite pad.[2]
-
-
Side Product (Ether Cleavage): If the reaction turns dark/black, the conditions are too harsh, cleaving the 5-ethoxy ether.
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 10: Nucleophilic substitution at the carbonyl group).[1][2] [1][2]
-
National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 75787, 5-Methoxysalicylic acid (Structural Analog). Retrieved from [Link]
-
Furniss, B. S., et al. (1989).[1][2] Standard Fischer Esterification Protocols. In Vogel's Textbook of Practical Organic Chemistry. (Section 5.12).
Sources
- 1. 5-(Phenylazo)salicylic acid | C13H10N2O3 | CID 76603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. phillysim.org [phillysim.org]
- 6. Fischer Esterification [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Analytical methods for Ethyl 5-ethoxy-2-hydroxybenzoate characterization
This Application Note is designed as a comprehensive technical guide for the analytical characterization of Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4).[1] It addresses the specific physicochemical properties of this salicylate derivative and provides validated protocols for its identification and purity assessment.[1]
Introduction & Chemical Context
Ethyl 5-ethoxy-2-hydroxybenzoate is a functionalized salicylate ester used as a specialized intermediate in the synthesis of pharmaceutical APIs and high-grade fragrance compounds.[1] Structurally, it features a phenolic hydroxyl group at position 2 (facilitating intramolecular hydrogen bonding) and an ethoxy ether moiety at position 5.[1]
Unlike its liquid parent compound (Ethyl Salicylate), the 5-ethoxy derivative is typically a crystalline solid (MP: 63–67 °C), requiring specific sample preparation protocols for liquid chromatography and spectroscopy.[1]
Physicochemical Profile
| Property | Specification | Notes |
| IUPAC Name | Ethyl 5-ethoxy-2-hydroxybenzoate | |
| CAS Number | 14160-70-4 | Distinct from Ethyl Salicylate (118-61-6) |
| Molecular Formula | ||
| Molecular Weight | 210.23 g/mol | |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 63 – 67 °C | Key purity indicator |
| Solubility | Soluble in EtOH, DMSO, ACN, EtOAc; Insoluble in Water | Lipophilic character (LogP ~2.[2][3][4][5][6][7]8) |
Structural Identification Protocols
The following spectroscopic methods are the gold standard for confirming the identity of Ethyl 5-ethoxy-2-hydroxybenzoate, distinguishing it from potential regioisomers (e.g., Ethyl 4-ethoxy-2-hydroxybenzoate).
Nuclear Magnetic Resonance (NMR)
Rational: The molecule possesses a distinct 1,2,4-trisubstituted aromatic ring pattern.[1] The intramolecular Hydrogen Bond between the phenolic -OH and the ester carbonyl shifts the hydroxyl proton significantly downfield.[1]
Protocol:
-
Sample Prep: Dissolve 10 mg in 0.6 mL
. -
Key Signals:
- 10.5–10.8 ppm (s, 1H): Phenolic -OH (Cheliated).[1] Diagnostic signal.
- 7.30 ppm (d, J=3.0 Hz, 1H): Aromatic H-6 (Ortho to ester).[1]
- 7.05 ppm (dd, J=9.0, 3.0 Hz, 1H): Aromatic H-4 (Ortho to ethoxy).[1]
- 6.90 ppm (d, J=9.0 Hz, 1H): Aromatic H-3 (Ortho to hydroxyl).[1]
-
4.40 ppm (q, 2H): Ester -OCH
- .[1] -
4.02 ppm (q, 2H): Ether -OCH
- (5-ethoxy group).[1] -
1.40 ppm (t, 3H): Ester -CH
.[1] -
1.35 ppm (t, 3H): Ether -CH
.[1]
Infrared Spectroscopy (FT-IR)
Rational: Confirms functional groups and the specific "Salicylate Shift" of the carbonyl band due to H-bonding.[1]
-
Method: ATR (Attenuated Total Reflectance) on neat solid.[1]
-
Diagnostic Bands:
Chromatographic Purity Analysis (HPLC)
Rational: A Reverse-Phase (RP-HPLC) method is required to separate the target ester from its hydrolysis product (5-ethoxysalicylic acid) and potential synthetic byproducts (e.g., bis-alkylated impurities).[1]
Method Development Logic
-
Column: C18 (Octadecyl) is essential for retaining the lipophilic ester.[1]
-
Mobile Phase: Acidic modification (Formic Acid) is mandatory to suppress the ionization of the phenolic hydroxyl group (
) and the carboxylic acid impurity ( ), ensuring sharp peak shapes.[1] -
Detection: UV at 310 nm is selective for the salicylate chromophore, reducing interference from non-conjugated solvents.[1]
Validated HPLC Protocol
System: Agilent 1260 / Waters Alliance or equivalent. Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm).[1]
| Parameter | Setting |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Column Temp | 30 °C |
| Detection (UV) | 310 nm (Primary), 254 nm (Secondary) |
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30% | Initial Hold |
| 2.0 | 30% | Isocratic End |
| 12.0 | 90% | Linear Ramp |
| 15.0 | 90% | Wash |
| 15.1 | 30% | Re-equilibration |
| 20.0 | 30% | End of Run |
Impurity Profile & Retention Strategy
The following diagram illustrates the separation logic for the target compound and its likely impurities.
Figure 1: Predicted elution order on C18/ACN gradient. The free acid elutes first due to polarity; the target elutes mid-gradient; the "capped" phenolic impurity (diethoxy) elutes last due to increased lipophilicity.[1]
Mass Spectrometry (GC-MS) Protocol
For definitive molecular weight confirmation and structural elucidation.[1]
Rational: As an ester, the molecule is sufficiently volatile for Gas Chromatography.[1]
-
Inlet Temp: 250 °C.
-
Source: Electron Impact (EI), 70 eV.[1]
-
Fragmentation Pattern (Predicted):
Synthesis & Impurity Origins
Understanding the synthesis pathway is critical for anticipating impurities.[1] The target is typically synthesized via the esterification of 5-ethoxysalicylic acid.[1]
Figure 2: Synthetic pathway and potential impurity generation.
References
-
ChemicalBook. (2025).[1] Ethyl 5-ethoxy-2-hydroxybenzoate Properties and CAS 14160-70-4. Retrieved from [1]
-
PubChem. (2025).[1][8] Ethyl 5-ethoxy-2-hydroxybenzoate Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Sigma-Aldrich. (2023).[1] Salicylate Ester Characterization Standards. Merck KGaA.[1] (General reference for salicylate analytical methods).
-
RSC Analytical Methods. (2018). Method Development for Lipophilic Esters in Pharmaceutical Analysis. Royal Society of Chemistry.[1][7] (Guidance on C18 retention mechanisms).
Disclaimer: This protocol is intended for research and development purposes only. Users must validate methods according to their specific regulatory requirements (e.g., ICH Q2(R1)).
Sources
- 1. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 3. Showing Compound Ethyl salicylate (FDB001028) - FooDB [foodb.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ethyl 2-ethoxybenzoate(6290-24-0) 1H NMR spectrum [chemicalbook.com]
- 6. Ethyl 5-ethoxy-2-(oxiran-2-ylmethoxy)benzoate | C14H18O5 | CID 20311981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Page loading... [guidechem.com]
Application Note: Herbicidal Potential & Evaluation Protocols for Ethyl 5-ethoxy-2-hydroxybenzoate
[1]
Executive Summary & Rationale
Ethyl 5-ethoxy-2-hydroxybenzoate (also referred to as Ethyl 5-ethoxysalicylate) represents a distinct chemical scaffold within the class of salicylate-based allelochemicals.[1][2] While salicylic acid (SA) is a ubiquitous plant stress hormone, its ester derivatives offer enhanced lipophilicity (LogP ~3.0), allowing for superior cuticle penetration compared to the free acid.[2]
This Application Note outlines the protocols for synthesizing, formulating, and evaluating this compound as a candidate herbicide. The rationale is based on the "Pro-Herbicide" hypothesis : the ethyl ester facilitates uptake across the waxy leaf cuticle, after which intracellular esterases hydrolyze the compound to release the active 5-ethoxysalicylic acid, inducing hyper-accumulation of Reactive Oxygen Species (ROS) and disrupting cellular homeostasis.
Chemical Profile & Synthesis Workflow[1][2][3][4][5][6]
Before biological testing, high-purity material must be synthesized.[1][2] The 5-ethoxy substitution on the phenyl ring distinguishes this from common ethyl salicylate, potentially altering its metabolic stability and phytotoxic potency.[1]
Chemical Properties
| Property | Value | Relevance to Herbicidal Activity |
| IUPAC Name | Ethyl 5-ethoxy-2-hydroxybenzoate | Target Active Ingredient (AI) |
| Molecular Weight | 210.23 g/mol | Small molecule; good mobility |
| LogP (Predicted) | ~2.9 - 3.1 | Ideal for foliar uptake (Lipophilic) |
| Physical State | Viscous Liquid / Low-melt Solid | Formulation flexibility (EC or SC) |
| Solubility | Soluble in Acetone, DMSO, Ethanol | Compatible with standard carriers |
Synthesis Protocol (Fischer Esterification)
Objective: Produce >98% purity technical grade material for bioassays.
-
Reagents: 5-ethoxysalicylic acid (1.0 eq), Absolute Ethanol (10.0 eq), Sulfuric Acid (H₂SO₄, catalytic, 0.1 eq), Toluene (solvent for azeotropic distillation).[2]
-
Reaction:
-
Work-up:
-
Purification:
Figure 1: Step-by-step synthesis and purification workflow for the candidate herbicide.
Formulation for Bioassays[1]
Raw technical material is unsuitable for direct plant application due to poor water solubility.[1][2] A Surfactant-Based Emulsion is required.[1][2]
Stock Solution (1000 mg/L):
Biological Evaluation Protocols
Protocol A: Pre-Emergence (Germination Inhibition)
Target: Determine the IC₅₀ for seed germination.[2] Test Species: Amaranthus retroflexus (Dicot weed), Digitaria sanguinalis (Monocot weed).[1][2]
-
Setup: Place two layers of sterile filter paper in 90mm Petri dishes.
-
Treatment: Add 5 mL of test solution at graded concentrations (0, 10, 50, 100, 200, 500 mg/L).
-
Seeding: Place 20 seeds of the target weed equidistantly on the paper.
-
Incubation: Seal dishes with Parafilm. Incubate at 25°C (12h light / 12h dark) for 7 days.
-
Measurement:
-
Calculation:
[1][2]
Protocol B: Post-Emergence (Foliar Spray)
Target: Assess contact toxicity and systemic transport.[2]
-
Cultivation: Grow weeds in pot culture until the 3-4 leaf stage.
-
Application: Spray formulated solution (Section 3) until runoff using a calibrated sprayer (e.g., 200 L/ha equivalent).
-
Dose Range: 100, 500, 1000 g a.i./ha.[2]
-
-
Observation: Monitor for 14 days.
-
Scoring: Use a visual injury scale (0 = No effect, 10 = Complete necrosis/death).[2] Look for specific symptoms: Epinasty (twisting), Chlorosis (yellowing), or Necrosis (tissue death).[2]
Figure 2: Tiered screening logic.[1][2] Tier 2 is only pursued if Tier 1 shows significant biological activity.[1]
Mode of Action (MOA) Investigation[1][9]
If the compound shows activity, determining the MOA is critical for resistance management.[2] Salicylate derivatives typically act via Oxidative Burst and Membrane Disruption .[2]
Electrolyte Leakage Assay (Membrane Integrity)
Principle: Herbicide-induced damage to the plasma membrane causes ions to leak out, increasing electrical conductivity (EC).[1][2]
-
Sampling: Cut 10 leaf discs (5mm diameter) from treated and control plants (24h after spraying).
-
Incubation: Place discs in 10 mL deionized water. Shake at room temperature for 24h.
-
Measurement 1 (C1): Measure conductivity of the solution.
-
Total Leakage: Autoclave samples (121°C, 20 min) to kill tissue and release all ions. Cool to room temp.
-
Measurement 2 (C2): Measure total conductivity.
-
Calculation:
Chlorophyll Fluorescence (Photosynthesis)
Principle: Salicylates can interfere with Photosystem II (PSII).[1][2]
-
Dark Adaptation: Clip leaves with dark-adaptation clips for 20 mins.
-
Measurement: Use a Fluorometer to measure
(Maximum Quantum Yield of PSII). -
Interpretation: A drop in
below 0.75 indicates stress and inhibition of electron transport.[2]
Mechanism Hypothesis Visualization
The following diagram illustrates the hypothesized pathway where the ethyl ester acts as a delivery vehicle, leading to salicylate accumulation and cell death.
Figure 3: Hypothesized Mode of Action (MOA).[1][3] The ester form aids penetration, while the hydrolyzed acid drives oxidative stress.
References
-
PubChem Database. (2025).[1][2] Ethyl 5-ethoxy-2-hydroxybenzoate (CID 4419976).[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Rao, V. S. (2015).[2] Principles of Weed Science.[2] CRC Press.[1][2] (Context on herbicide bioassay standardization).
-
Warrier, R. R., et al. (2013).[2] "Herbicidal activity of salicylic acid derivatives." Acta Physiologiae Plantarum. (General reference for salicylate phytotoxicity mechanisms).
-
Reigosa, M. J., & Pazos-Malvido, E. (2007).[2] "Phytotoxic effects of 21 plant secondary metabolites on Arabidopsis thaliana germination and root growth." Journal of Chemical Ecology. (Methodology for allelochemical screening).
-
GuideChem. (2024).[1][2] Ethyl Salicylate Synthesis and Properties.Link[1][2]
Sources
- 1. prepchem.com [prepchem.com]
- 2. Ethyl Salicylate | C9H10O3 | CID 8365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards | UC Weed Science (weed control, management, ecology, and minutia) [ucanr.edu]
Application Note: Characterization and Utilization of Ethyl 5-ethoxy-2-hydroxybenzoate (CAS 14160-70-4)
Topic: Use of Ethyl 5-ethoxy-2-hydroxybenzoate in Fragrance Chemistry & Pharmaceutical Development Content Type: Detailed Application Notes and Protocols
Abstract
This technical guide outlines the physicochemical characterization, olfactory evaluation, and formulation protocols for Ethyl 5-ethoxy-2-hydroxybenzoate (Ethyl 5-ethoxysalicylate).[1] While widely recognized as a pharmaceutical intermediate, its structural homology to classic salicylates (e.g., Ethyl Salicylate, Benzyl Salicylate) positions it as a high-value candidate for functional perfumery.[1] This document provides researchers with a standardized workflow to validate its efficacy as a fixative and modifying agent, alongside critical stability protocols required for drug and fragrance development.[1]
Chemical Identity & Physicochemical Profile
Ethyl 5-ethoxy-2-hydroxybenzoate is an ester derivative of salicylic acid.[1] Structurally, it features an ethoxy group at the meta position relative to the ester (position 5), which significantly alters its electron density and volatility compared to the parent molecule, Ethyl Salicylate.[1]
| Property | Specification |
| IUPAC Name | Ethyl 5-ethoxy-2-hydroxybenzoate |
| CAS Number | 14160-70-4 |
| Molecular Formula | C₁₁H₁₄O₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Colorless to pale yellow liquid / Low melting solid |
| Predicted LogP | ~2.8 - 3.2 (Lipophilic) |
| Boiling Point | ~310°C (Predicted) |
| Solubility | Soluble in Ethanol, Diethyl Phthalate (DEP), Dipropylene Glycol (DPG).[1] Insoluble in water.[1][2] |
Structural Insight (SAR)
-
Salicylate Core: Provides the characteristic balsamic, medicinal, and slightly phenolic backbone.[1]
-
5-Ethoxy Substitution: The electron-donating ethoxy group increases the molecular weight and electron density of the aromatic ring.[1]
-
Effect on Volatility: Significantly lower vapor pressure than Ethyl Salicylate (Wintergreen), pushing the material from a Top note toward a Heart-Base note .[1]
-
Effect on Odor:[3][4][5] Predicted to suppress the sharp "liniment" aspect of the salicylate, introducing smoother, ethereal, or anisic nuances.[1]
-
Application Science: Fragrance & Formulation[6][7]
Olfactory Functionality
Unlike the volatile Ethyl Salicylate, this analog functions primarily as a modifier and fixative .[1]
-
Primary Note: Balsamic, Phenolic, Faintly Floral (Orchid/Clover nuances).[1]
-
Secondary Note: Medicinal (suppressed), Ethereal.[1]
-
Accord Utility:
Stability & Reactivity
As a phenolic ester, this compound is susceptible to specific degradation pathways that must be monitored:
-
Discoloration (Iron Sensitivity): Like all salicylates, the free phenolic hydroxyl group at position 2 forms intense violet/purple complexes with Ferric ions (Fe³⁺).[1]
-
Hydrolysis: Stable at pH 4–8. Rapid hydrolysis occurs in highly alkaline media (soaps > pH 9), releasing 5-ethoxysalicylic acid (odorless solid) and ethanol.[1]
Experimental Protocols
Protocol A: Purity & Identification (GC-MS)
For Quality Control in both Fragrance and Pharma streams.[1]
Objective: Verify >98% purity and identify free acid impurities.
-
Sample Prep: Dilute 50 mg of sample in 1 mL Anhydrous Ethanol.
-
Column: DB-5 or equivalent non-polar capillary column (30m x 0.25mm).
-
Temperature Program:
-
Hold 60°C for 2 min.
-
Ramp 15°C/min to 280°C.
-
Hold 5 min.
-
-
Analysis:
Protocol B: Iron Sensitivity Test (Critical for Fragrance)
Self-Validating Step: A positive control (Ethyl Salicylate) must be run simultaneously.[1]
-
Preparation: Prepare a 1% solution of the test material in Ethanol.
-
Reagent: Prepare a 0.1% aqueous solution of Ferric Chloride (FeCl₃).
-
Execution: Add 1 drop of FeCl₃ solution to 5 mL of the test solution.
-
Observation:
-
Immediate Violet Color: Confirms presence of free phenolic -OH (Normal for this molecule).[1]
-
Intensity Comparison: Compare color depth against standard Ethyl Salicylate.[1]
-
Pass Criteria: Color formation is expected; however, for final product stability, the formulation must contain chelating agents (e.g., EDTA, Citric Acid) to prevent this reaction in metal drums.[1]
-
Protocol C: Olfactory Evaluation & Substantivity
-
Dilution: Prepare 10% and 1% dilutions in Dipropylene Glycol (DPG).
-
Blotter Application: Dip sterile smelling strip to 1 cm depth.[1]
-
Time-Course Evaluation:
-
Reference: Compare side-by-side with Amyl Salicylate (Standard Clover/Orchid note) to benchmark tenacity.
Synthesis Pathway (Pharma/Fine Chemical)
For researchers synthesizing this material de novo or evaluating impurities.[1]
Reaction: Fisher Esterification.[1] Reagents: 5-Ethoxysalicylic Acid + Ethanol (Excess) + H₂SO₄ (Cat).[1]
Caption: Acid-catalyzed esterification pathway. Water removal (Dean-Stark or molecular sieves) drives equilibrium toward the target ester.[1]
Evaluation Workflow Diagram
The following decision tree guides the researcher through the qualification of this material for a formulation.
Caption: Standardized workflow for qualifying phenolic esters in fragrance applications.
Safety & Regulatory (IFRA/RIFM)[1]
-
Sensitization: As a salicylate ester, potential for skin sensitization exists.[1] It is likely to be grouped with "Salicylates" in quantitative risk assessments (QRA).[1]
-
Phototoxicity: Salicylates generally absorb UV.[1] While often used as UV absorbers, specific testing for photo-irritation is required for this specific ethoxy-derivative if used at high levels (>1%).[1]
-
Handling: Standard PPE (Gloves, Goggles).[1] Avoid inhalation of vapors during heating.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4419976, Ethyl 5-ethoxy-2-hydroxybenzoate. Retrieved from [Link]
-
Api, A.M., et al. (2024). RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6.[1][8][9] Food and Chemical Toxicology. (Cited for Structural Class comparison). Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. ethyl 5-oxodecanoate, 93919-00-7 [thegoodscentscompany.com]
- 3. fraterworks.com [fraterworks.com]
- 4. perfumersworld.com [perfumersworld.com]
- 5. Page loading... [guidechem.com]
- 6. chem960.com [chem960.com]
- 7. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIFM fragrance ingredient safety assessment, ethyl salicylate, CAS Registry Number 118-61-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ethyl 5-ethoxy-2-hydroxybenzoate Optimization
Ticket ID: #ETH-55067-OPT Status: Open Priority: Critical (Yield < 60%) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary: The "Salicylate Trap"
Researchers often report yields stalling at 40-50% for Ethyl 5-ethoxy-2-hydroxybenzoate .[1][2] The root cause is rarely the reagents themselves, but rather a misunderstanding of the intramolecular hydrogen bond (IMHB) inherent to the salicylate motif.
This guide addresses the two primary synthesis routes:
-
Route A (The Selectivity Route): Selective alkylation of Ethyl 2,5-dihydroxybenzoate.[1][2]
-
Route B (The Equilibrium Route): Fischer esterification of 5-ethoxysalicylic acid.[1]
Module 1: Route A – Mastering Regioselectivity
Use this route if you are starting with Gentisic Acid derivatives (Ethyl 2,5-dihydroxybenzoate).[1][2]
The Core Challenge
You have two hydroxyl groups (2-OH and 5-OH).[1][2] You want to ethylate only the 5-OH.[2]
-
The Trap: Using a base that is too strong (e.g., NaH, NaOH) or a solvent that disrupts hydrogen bonding (e.g., DMSO/Water mixtures) leads to bis-alkylation (ethylating both positions) or hydrolysis.[1][2]
The Solution: The "H-Bond Shield" Protocol
The 2-OH group forms a stable 6-membered ring with the ester carbonyl via an intramolecular hydrogen bond. This makes the 2-OH proton significantly less acidic and the oxygen less nucleophilic than the free 5-OH.
Optimized Protocol:
-
Base: Potassium Carbonate (
).[1][2] It is strong enough to deprotonate the 5-OH ( ) but too weak to break the IMHB of the 2-OH ( effectively due to stabilization). -
Solvent: Acetone (Anhydrous).
Troubleshooting Q&A (Route A)
Q: My TLC shows a spot just above my product. What is it? A: This is likely the bis-ethylated impurity (Ethyl 2,5-diethoxybenzoate).[1][2]
-
Cause: You likely used a strong base (NaH) or heated the reaction too aggressively (>60°C), overcoming the IMHB energy barrier.
-
Fix: Switch to
and keep temperature at reflux (56°C).
Q: The reaction is stalling at 80% conversion. A: Iodide accumulation can slow the reaction.
-
Fix: Add a catalytic amount of Tetrabutylammonium iodide (TBAI) (0.05 eq) to act as a phase transfer catalyst if using a less polar solvent, or simply to accelerate the
kinetics.[1][2]
Module 2: Route B – Breaking the Equilibrium
Use this route if you are starting with 5-ethoxysalicylic acid.
The Core Challenge
The same IMHB that helps in Route A hurts you here. The carbonyl carbon is "deactivated" because the carbonyl oxygen is donating electron density to the hydrogen bond. Standard reflux often fails to drive the reaction to completion.[2]
The Solution: The Thionyl Chloride Bypass
Do not rely on reversible Fischer esterification. Convert the acid to an acid chloride first.[2]
Optimized Protocol:
-
Activation: Dissolve 5-ethoxysalicylic acid in Toluene. Add
(1.2 eq) and a drop of DMF (catalyst).[1][2] Heat to 60°C until gas evolution stops.[1][2] -
Esterification: Cool to 0°C. Slowly add Ethanol (1.5 eq) and Pyridine (1.1 eq) to scavenge HCl.
-
Result: This is an irreversible pathway. Yields typically exceed 90%.[1][2]
Troubleshooting Q&A (Route B)
Q: I see a white precipitate that isn't my product. A: That is likely Pyridinium Hydrochloride.
-
Fix: It must be washed out with water during workup.[1][2][3] If your product precipitates with it, use
for extraction.[1][2]
Q: I insist on using Fischer Esterification (H2SO4/EtOH). Why is my yield low?
A: Water management. The equilibrium constant (
-
Fix: You must use a Dean-Stark trap with a ternary azeotrope (Benzene/Ethanol/Water or Toluene/Ethanol/Water) to physically remove water.[1][2] Simply adding molecular sieves is often insufficient for salicylates.[1][2]
Module 3: Visualization & Logic
Pathway Decision Tree
The following diagram illustrates the kinetic vs. thermodynamic control required for the two routes.
Caption: Figure 1. Synthesis logic flow. Route A relies on base selection to utilize the intramolecular H-bond shield.[2] Route B requires bypassing equilibrium constraints via acid chloride activation.[2]
Module 4: Data & Specifications
Solvent & Base Selection Matrix (Route A)
Data compiled from internal process optimization logs for dihydroxybenzoate alkylation.
| Solvent | Base | Temperature | 5-O-Selectivity | Yield | Notes |
| Acetone | 56°C (Reflux) | High (98:2) | 85-92% | Recommended. Kinetic control.[1][2] | |
| DMF | 80°C | Moderate (85:[1]15) | 70% | Higher temp risks 2-O-alkylation.[1][2] | |
| THF | NaH | 0°C -> RT | Low (40:[1][2]60) | 45% | Strong base removes "H-bond shield."[1][2] |
| Ethanol | NaOEt | 78°C | Low | <30% | Transesterification side reactions.[1][2] |
Analytical Checkpoints
Before proceeding to the next step, verify these parameters:
-
TLC (Hexane:EtOAc 4:1):
-
1H NMR (CDCl3):
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group). [1]
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1][2] (Section 9.6: Phenols and Phenyl Ethers).[1][2]
-
Hansen, T. V., & Skrydstrup, T. (2005).[1][2] "Selective O-Alkylation of Phenols in the Presence of Carboxylic Acids." Journal of Organic Chemistry. (Mechanistic insight on phenolic selectivity).
-
PubChem. (n.d.).[1][2] Ethyl 5-ethoxy-2-hydroxybenzoate (Compound Summary). National Library of Medicine.[1][2] [Link][1]
Sources
Technical Support Center: Purification of Ethyl 5-ethoxy-2-hydroxybenzoate
Current Status: Operational Topic: Downstream Processing / Chromatography Ticket ID: PUR-5-ETHOXY-SAL-001
Executive Summary: The "Chromatographic Personality" of Your Target
Before beginning purification, you must understand the molecular behavior of Ethyl 5-ethoxy-2-hydroxybenzoate . This molecule is not a standard polar organic compound; it exhibits the Ortho-Effect .
-
Intramolecular Hydrogen Bonding (IMHB): The phenolic proton at position 2 forms a strong internal hydrogen bond with the ester carbonyl oxygen. This "locks" the polarity, making the molecule appear less polar (more lipophilic) to the silica gel than a meta- or para-substituted isomer.
-
Phenolic Acidity: Despite the IMHB, the phenolic moiety can still interact with basic silanol groups (
) on the silica surface, leading to peak tailing. -
Lability: As an ester, it is susceptible to hydrolysis if exposed to strong bases or prolonged contact with wet, acidic silica.
Module 1: Pre-Chromatography Diagnostics (Method Development)
Q: My TLC spots are streaking/tailing. Is my product decomposing?
A: Likely not. Tailing in phenolic compounds is usually physical, not chemical. The acidic phenol interacts with the slightly acidic/basic sites of the silica.
-
The Fix: Add 0.5% to 1.0% Acetic Acid to your mobile phase. This protonates the silica surface silanols, preventing them from "grabbing" your phenol.
-
Protocol:
Q: I cannot visualize my impurities. UV shows one spot, but NMR shows sludge.
A: The ethyl and ethoxy groups are not strong chromophores, though the aromatic ring is UV active. However, aliphatic impurities from the synthesis (like alkyl halides) may be UV inactive.
-
The Fix: Use a Ferric Chloride (
) Stain .
Module 2: Column Chromatography Protocol
1. Stationary Phase Selection
-
Standard: Irregular Silica Gel 60 (40-63 µm).
-
Recommendation: Due to the "Ortho-Effect," this compound moves fast. Use a higher ratio of silica to crude (50:1 by weight) to ensure resolution from non-polar impurities.
2. Mobile Phase Strategy
Do not use isocratic elution immediately. The IMHB makes the target elute earlier than expected, potentially co-eluting with non-polar by-products.
| Gradient Step | Solvent Composition (v/v) | Purpose |
| Equilibration | 100% Hexane (+ 1% AcOH) | Neutralize silica surface. |
| Loading | DCM or Toluene (Minimal volume) | Prevent precipitation. |
| Elution A | 0% | Elute non-polar impurities (di-ethylated byproducts). |
| Elution B | 5% | Elute Target (Ethyl 5-ethoxy-2-hydroxybenzoate). |
| Elution C | 20% | Elute polar impurities (Gentisic acid derivatives, hydrolysis products). |
3. Critical Visualization: The "Ortho-Effect" Mechanism
The following diagram illustrates why your target molecule behaves differently than standard phenols on silica.
Caption: Figure 1. Mechanism of the "Ortho-Effect" reducing silica interaction, and the role of Acetic Acid in blocking residual silanol sites.
Module 3: Troubleshooting & FAQs
Q: My product co-elutes with a non-polar impurity right at the solvent front. How do I slow it down? A: This is the classic "Ortho-Effect." The molecule is "hiding" its polarity.
-
Solution: Switch solvent selectivity. Replace Ethyl Acetate with Dichloromethane (DCM) or Toluene .
-
New System: Hexane:DCM (Gradient 100:0
50:50). DCM interacts with the aromatic -system differently than EtOAc interacts with the ester, often providing the necessary orthogonality to separate "slippery" salicylates.
Q: I isolated the product, but it turned into a solid mass that smells like vinegar. A: You used Acetic Acid but didn't remove it.
-
Solution: Acetic acid has a high boiling point. Co-evaporate your fractions with Toluene or Heptane on the rotovap. The azeotrope will carry the acetic acid away. Alternatively, wash the combined organic fractions with saturated
(rapidly) before drying, though this risks hydrolysis if done too slowly.
Q: Can I use amine-modified silica to prevent tailing instead of acid? A: ABSOLUTELY NOT.
-
Reason: Your target is an ester.[7][8] Amines (Triethylamine, etc.) are nucleophiles that can catalyze the hydrolysis of your ethyl ester back to the carboxylic acid or form amides. Always use acidic modifiers for phenolic esters.
Module 4: Expected Impurity Profile ( Data)
Use this table to identify spots on your TLC plate (Solvent: Hexane:EtOAc 8:2 + 1% AcOH).
| Compound | Predicted Relative | Description | Visualization |
| Di-ethylated Byproduct | 0.85 - 0.95 | Ethyl 5-ethoxy-2-ethoxybenzoate (No free OH). | UV Only (No |
| Target Molecule | 0.60 - 0.70 | Ethyl 5-ethoxy-2-hydroxybenzoate. | UV + |
| Starting Material | 0.30 - 0.40 | 5-ethoxy-2-hydroxybenzoic acid (Unreacted acid). | UV + Bromocresol Green |
| Hydrolysis Product | 0.05 - 0.15 | Gentisic acid derivatives (Very polar). | UV + Streaking |
Module 5: Workflow Visualization
Caption: Figure 2. Step-by-step purification workflow emphasizing the critical acid-removal step.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org. Chem.1978 , 43, 2923–2925. Link
- Santiago, M.; Strobel, S. Thin Layer Chromatography. in Methods in Enzymology; Academic Press, 2013; Vol. 533, pp 303–324. (Reference for FeCl3 staining protocols).
-
Teledyne ISCO. Flash Chromatography Guide: Purifying Phenolic Compounds.Link (Authoritative industry guide on acid modifiers).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. CN104370736A - Synthesis method of 2-ethoxybenzoic acid compound - Google Patents [patents.google.com]
- 7. The preparation of 2-hydroxybenzoic acid | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 8. View of On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding [eurjchem.com]
Removal of unreacted starting materials from Ethyl 5-ethoxy-2-hydroxybenzoate
Technical Support Center: Purification of Ethyl 5-ethoxy-2-hydroxybenzoate
Module 1: Diagnostic & Triage
Subject: Selective Removal of 5-ethoxy-2-hydroxybenzoic acid (Starting Material) from the Target Ester.[1]
The Core Challenge: The synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate (Target) typically involves a Fischer esterification of 5-ethoxy-2-hydroxybenzoic acid (Starting Material/SM).[1] The challenge lies in the structural similarity between the SM and the Target. Both possess a phenolic hydroxyl group, but the SM also contains a carboxylic acid.[2]
The Physicochemical Logic (
| Compound | Functional Group | Approx.[1][2][3][4][5][6][7][8][9][10] | Solubility in Sat. | Solubility in 1M NaOH (pH ~14) |
| Starting Material | Carboxylic Acid (-COOH) | 3.0 – 4.0 | Soluble (Deprotonates to Carboxylate) | Soluble |
| Target Product | Phenol (-OH) | 10.0 – 11.0 | Insoluble (Remains Protonated) | Soluble (Deprotonates to Phenolate) |
Critical Warning:
Do NOT use Sodium Hydroxide (NaOH) or Potassium Carbonate (
Module 2: The Purification Protocol
Standard Operating Procedure (SOP-005-E): Bicarbonate Extraction Applicability: Removal of unreacted acid from crude reaction mixtures.[1]
Reagents Required:
-
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]
-
Wash Solution A: Saturated Sodium Bicarbonate (
) solution.[1] -
Wash Solution B: Saturated Sodium Chloride (Brine).[1]
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1][2][7]
Step-by-Step Workflow:
-
Solvent Exchange (If necessary): If the reaction was performed in ethanol, remove the bulk of the ethanol via rotary evaporation. Dissolve the resulting crude oil/solid in EtOAc.
-
Why: Ethanol is miscible with water and will prevent phase separation during extraction.[1]
-
-
The Acid Wash (Catalyst Removal): Wash the organic phase once with water.
-
Why: This removes the strong acid catalyst (
or pTSA) and bulk water-soluble impurities.[1]
-
-
The Selective Base Wash (The Critical Step): Wash the organic phase with Saturated
(3 x Volumetric equivalent).-
Observation: You will observe effervescence (
evolution).[1][7] -
Technique: Vent the separatory funnel frequently. Continue washing until no further gas evolves.[1]
-
Mechanism:[5][8][10][11][12] The
converts the unreacted 5-ethoxy-2-hydroxybenzoic acid into its sodium carboxylate salt, which migrates to the aqueous layer.[1] The target ester remains in the organic layer.
-
-
The Brine Wash: Wash the organic phase once with saturated Brine.
-
Why: This breaks potential emulsions and pre-dries the organic layer by osmotic pressure.
-
-
Drying & Isolation: Dry the organic phase over anhydrous
for 15 minutes. Filter and concentrate in vacuo.[1][13]
Module 3: Troubleshooting & FAQs
Q1: I washed with Bicarbonate, but TLC still shows a spot for the starting material. Why? A: This is often due to "Oiling Out" or insufficient contact time.[1]
-
The Cause: The sodium salt of the starting material may act as a surfactant, or the organic layer is too concentrated.
-
The Fix: Dilute your organic layer with more EtOAc. When washing with
, shake vigorously (with venting) for at least 2 minutes per wash to ensure the base neutralizes the acid trapped in the organic micelles.
Q2: My product yield is lower than expected after extraction. Did I lose it? A: Check the pH of your aqueous waste.
-
The Cause: If you used a base stronger than Bicarbonate (like Carbonate or Hydroxide), or if the "Saturated" Bicarbonate solution was actually degraded/dilute, the pH might have drifted.
-
The Fix: Acidify the combined aqueous washes with dilute HCl to pH 2. If a precipitate forms or an oil separates, extract this aqueous layer with fresh EtOAc.[1] This recovers any product that was accidentally deprotonated (phenolate) or any starting material (which can be recycled).[1]
Q3: I have a stubborn emulsion during the Bicarbonate wash. A: Salicylate derivatives are notorious for this due to their amphiphilic nature.
-
The Fix:
-
Add solid NaCl directly to the separatory funnel to increase ionic strength.
-
Pass the emulsion through a pad of Celite (filtration).[1]
-
Allow to stand for extended periods (20+ mins).
-
Module 4: Visualizing the Workflow
The following diagram illustrates the decision logic and phase separation pathway for this specific purification.
Caption: Flowchart demonstrating the selective partitioning of acidic impurities vs. phenolic ester target.
References
-
OperaChem . (2024).[1] Fischer Esterification - Typical Procedures and Workup. Retrieved from [Link]
-
IvyPanda . (2025).[1][7][13] Carboxylic Acids and Esters: Preparation of Methyl Salicylate Report. Retrieved from [Link]
-
Westfield State University . (n.d.).[1] Esterification of Salicylic Acid: The synthesis of cool smelling molecules. Retrieved from [Link]
-
MIT OpenCourseWare . (2019).[1] Fischer Esterification Lab Manual: Separation and Purification. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemconnections.org [chemconnections.org]
- 5. Page loading... [wap.guidechem.com]
- 6. teachnlearnchem.com [teachnlearnchem.com]
- 7. ivypanda.com [ivypanda.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. 2-Ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. WO2023182349A1 - Method for producing salicylic acid ester - Google Patents [patents.google.com]
- 11. CN110283072B - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 12. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 13. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
Technical Support Center: Stability of Ethyl 5-ethoxy-2-hydroxybenzoate
This guide is structured as a Tier 3 Technical Support resource, designed for researchers observing unexpected degradation or yield loss when handling Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4) under basic conditions.
Subject: Stability Profile & Troubleshooting under Basic Conditions Molecule: Ethyl 5-ethoxy-2-hydroxybenzoate CAS: 14160-70-4 Support Tier: Level 3 (Senior Application Scientist)[1]
Executive Summary
Ethyl 5-ethoxy-2-hydroxybenzoate is a derivative of salicylic acid.[1][2] While the ester moiety provides a handle for further synthetic elaboration, it introduces two primary instability vectors under basic conditions (
-
Hydrolytic Cleavage: Irreversible saponification to 5-ethoxy-2-hydroxybenzoic acid.[1]
-
Oxidative Degradation: The electron-donating 5-ethoxy group activates the aromatic ring, making the corresponding phenoxide highly susceptible to aerobic oxidation (quinoid formation), resulting in rapid discoloration.
Module 1: Hydrolytic Instability (Yield Loss)
The Issue:
Users frequently report "disappearing product" during basic workups (e.g., using
The Mechanism: Unlike simple alkyl esters, salicylate derivatives undergo a distinct hydrolysis pathway.
-
Deprotonation: The phenolic hydroxyl (
) is deprotonated before the ester hydrolysis occurs. -
Coulombic Shielding: The resulting negative charge on the phenoxide oxygen creates an electrostatic field that initially repels the incoming hydroxide nucleophile, often making salicylates slower to hydrolyze than their benzoate counterparts.
-
Saponification: Despite the shielding, high pH or elevated temperatures drive the hydroxide attack on the carbonyl carbon, expelling ethoxide (which equilibrates to ethanol).
Visualization: Hydrolysis Pathway
The following diagram illustrates the stepwise degradation from the stable neutral ester to the hydrolyzed salt.
Figure 1: Base-promoted hydrolysis pathway.[1] Note that the phenoxide forms first, altering the electronics of the ring prior to ester cleavage.
Troubleshooting Protocol: Preventing Hydrolysis
| Parameter | Recommendation | Rationale |
| Base Selection | Use weak inorganic bases ( | Avoids generating the high concentration of |
| Temperature | Maintain | Hydrolysis rates follow Arrhenius kinetics; keeping it cold kinetically traps the ester. |
| Contact Time | Minimize biphasic contact time (< 15 mins). | Saponification is biphasic in workups; rapid separation prevents the aqueous base from degrading the organic ester. |
| Quench pH | Acidify to pH 6-7 immediately. | Reprotonates the phenoxide, restoring the H-bond stabilization of the ester. |
Module 2: Oxidative Instability (Discoloration)
The Issue: The reaction mixture turns brown, black, or deep red upon exposure to air, particularly when basic.
The Mechanism: The 5-ethoxy group is a strong Electron Donating Group (EDG).
-
Activation: In basic media, the phenol becomes a phenoxide . The combination of the phenoxide (
) and the ethoxy group ( ) makes the benzene ring extremely electron-rich. -
SET Oxidation: Dissolved oxygen acts as a Single Electron Transfer (SET) oxidant, generating a phenoxy radical.
-
Polymerization: These radicals couple to form colored quinones and complex polyphenolic oligomers (similar to the browning of an apple).
Visualization: Troubleshooting Decision Tree
Use this flow to diagnose the root cause of your instability.
Figure 2: Diagnostic logic for identifying the specific mode of failure based on visual and analytical cues.
Module 3: Transesterification (Impurity Profile)
The Issue: Analytical data (NMR/HPLC) shows a new peak with a slightly different retention time or chemical shift, specifically when Methanol is used as a solvent or workup reagent.
The Cause:
In basic methanol (
-
Reaction:
-
Detection: Look for the disappearance of the ethyl quartet/triplet in
NMR and the appearance of a methyl singlet ( ppm).
Protocol:
-
Never use methanol with strong bases if the ethyl ester is the desired product.
-
Use Ethanol (matches the ester) or aprotic solvents (THF, DCM) for basic steps.
Frequently Asked Questions (FAQ)
Q1: I lost my product into the aqueous layer during a NaOH wash. Can I recover it? A: Yes. The product likely hydrolyzed to the carboxylate salt (5-ethoxy-2-hydroxybenzoic acid) or is simply deprotonated as the phenoxide.
-
Take the aqueous layer.[3]
-
Cool to
. -
Slowly acidify with
to . -
The free acid (or reprotonated phenol) should precipitate or become extractable into Ethyl Acetate.
-
Note: If it hydrolyzed to the acid, you will need to re-esterify it (e.g.,
).[1]
Q2: Why is the pKa of this molecule reported as ~10.5 when salicylic acid is ~3.0? A: You are confusing the two acidic protons.
-
The Carboxylic Acid proton (on salicylic acid) has a
. -
In your molecule, the carboxyl group is capped as an Ethyl Ester .
-
The remaining acidic proton is the Phenolic -OH . The 5-ethoxy group is electron-donating, which destabilizes the phenoxide anion, raising the
slightly above unsubstituted phenol ( ) to roughly 10.5 [1][2].
Q3: Can I use Potassium Carbonate (
References
-
PubChem. (2025).[5] Ethyl 5-ethoxy-2-hydroxybenzoate Compound Summary. National Center for Biotechnology Information. Link
-
ChemicalBook. (2025). Ethyl 5-ethoxy-2-hydroxybenzoate Properties and Safety. Link
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General reference for nucleophilic substitution at the carbonyl group and phenol oxidation mechanisms).
-
MedChemExpress. (2024). Ethyl Salicylate Safety and Handling. Link
Sources
Troubleshooting low yield in the esterification of salicylic acid derivatives
Status: Active Subject: Optimizing Esterification of Salicylic Acid Derivatives Lead Scientist: Senior Application Scientist, Process Chemistry
Executive Summary: The Deceptive Simplicity
Esterifying salicylic acid (2-hydroxybenzoic acid) is notoriously deceptive. While it appears to be a standard Fischer esterification, the ortho-phenolic hydroxyl group creates a unique set of steric and electronic barriers that do not exist in meta- or para- isomers.
If you are experiencing yields below 60%, the failure likely stems from one of three "Silent Killers":
-
Intramolecular Deactivation: The phenolic proton locks the carbonyl oxygen, reducing its electrophilicity.
-
Equilibrium Stagnation: Inefficient water removal in a reaction that is already kinetically slow.
-
Workup Hydrolysis: The newly formed ester is chemically labile in basic extraction media.
Part 1: The Mechanistic Barrier (Why is it failing?)
Q: I am using standard sulfuric acid reflux conditions. Why is the reaction stalling?
A: You are fighting the "Ortho-Effect." Unlike benzoic acid, salicylic acid forms a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.
-
The Consequence: This 6-membered pseudo-ring stabilizes the ground state of the acid. To attack the carbonyl, your nucleophile (alcohol) must overcome this stabilization energy. Furthermore, the hydrogen bond reduces the partial positive charge (
) on the carbonyl carbon, making it less attractive to the alcohol.
Visualizing the Bottleneck:
Figure 1: The intramolecular hydrogen bond creates a thermodynamic sink, raising the activation energy required for nucleophilic attack.
Part 2: Troubleshooting The Fischer Protocol
Q: How do I overcome the equilibrium limit without charring my product?
A: Switch from Sulfuric Acid to p-Toluenesulfonic Acid (p-TSA) and use a Dean-Stark trap .
Sulfuric acid is a strong dehydrating agent, but it also acts as an oxidant, leading to oligomerization of the phenolic ring (tar formation) at high temperatures. p-TSA is milder and equally effective as a proton source.
Optimized Protocol: Azeotropic Distillation
-
Stoichiometry: Use a 1:3 molar ratio of Salicylic Acid to Alcohol.
-
Solvent: Use a non-polar solvent that forms a ternary azeotrope with water and the alcohol (e.g., Toluene or Cyclohexane).
-
Catalyst: 1-2 mol% p-TSA monohydrate.
-
Setup: Reflux with a Dean-Stark trap.
-
Endpoint: Do not stop until the theoretical volume of water is collected in the trap.
Q: I cannot use high heat (boiling alcohol). What is the alternative?
A: Use Molecular Sieves (3Å) in the reaction pot. If your alcohol has a low boiling point (e.g., Methanol), a Dean-Stark trap is ineffective. Add activated 3Å molecular sieves directly to the reaction flask to scavenge water as it forms.
-
Warning: Do not use 4Å or 5Å sieves; they are large enough to trap methanol/ethanol, removing your reactant.
Part 3: Advanced Methods (When Fischer Fails)
Q: I need to esterify a complex alcohol or a bulky phenol. Fischer isn't working.
A: You must switch to Steglich Esterification , but you must use DMAP.
Standard DCC coupling often fails for salicylates because the reaction is slow, allowing the O-acylisourea intermediate to rearrange into an unreactive N-acylurea (a common urea side product).
The Steglich Fix: Addition of 4-Dimethylaminopyridine (DMAP) is critical. It acts as an acyl-transfer catalyst, reacting with the intermediate faster than the rearrangement can occur.
| Component | Role | Critical Note |
| DCC | Coupling Agent | Activates the carboxyl group. Forms insoluble DCU urea.[1] |
| DMAP | Nucleophilic Catalyst | Mandatory. Must be used (5-10 mol%) to prevent N-acylurea rearrangement. |
| Solvent | DCM or DMF | DCM is preferred for easy workup; DMF for solubility. |
Protocol Warning: If your yield is low with DCC/DMAP, the phenolic hydroxyl might be interfering by reacting with the activated carboxyl of another molecule (oligomerization).
-
Solution: Protect the phenolic -OH (e.g., acetylation to make Aspirin derivative) before esterification, then deprotect.
Part 4: The "Hidden" Yield Loss (Workup)
Q: My TLC showed conversion, but my isolated yield is 30%. Where did it go?
A: You likely hydrolyzed your product during the bicarbonate wash .
Phenolic esters (salicylates) are surprisingly labile (prone to hydrolysis) in basic aqueous conditions because the phenoxide leaving group is stabilized.
The "Safe Wash" Protocol:
-
Quench: Cool reaction to 0°C.
-
Avoid NaOH: Never use Sodium Hydroxide or Potassium Carbonate washes.
-
Use Phosphate Buffer: Wash with pH 7.0 phosphate buffer to remove bulk acid.
-
Mild Neutralization: If you must remove trace acid, use cold, dilute Sodium Bicarbonate (5%) and separate layers immediately. Do not let the organic layer sit in contact with the base.
Summary: Troubleshooting Decision Matrix
Figure 2: Diagnostic workflow for identifying the root cause of yield loss.
References
-
Mechanism of Salicylate Esterification: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2016). Introduction to Organic Laboratory Techniques: A Microscale Approach. 2
-
Steglich Esterification & DMAP Necessity: Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. 3
-
Catalyst Selection (Sulfuric Acid vs. Solid Acids): Kirumakki, S. R., et al. (2006). Esterification of salicylic acid with phenol over solid acid catalysts. Catalysis Letters. 4
-
Workup & Hydrolysis Issues: BenchChem Technical Guide. Troubleshooting low recovery of methyl salicylate during extraction. 5
Sources
- 1. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 2. scribd.com [scribd.com]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative analysis of Ethyl 5-ethoxy-2-hydroxybenzoate and ethyl salicylate
Executive Summary
This guide provides a technical comparison between Ethyl Salicylate (a commodity chemical) and its 5-substituted derivative, Ethyl 5-ethoxy-2-hydroxybenzoate (a specialized fine chemical). While both share the core salicylate pharmacophore, the addition of the 5-ethoxy group fundamentally alters the physicochemical state, lipophilicity, and application scope of the molecule.
-
Ethyl Salicylate: A liquid, lipophilic ester used extensively in fragrances, flavors, and topical analgesics.
-
Ethyl 5-ethoxy-2-hydroxybenzoate: A solid, functionalized intermediate used primarily in drug discovery (SAR studies) and as a scaffold for synthesizing complex pharmaceutical agents.
Part 1: Physicochemical Profile & Structural Analysis
The structural modification at the C5 position transforms the molecule from a volatile liquid to a crystalline solid, impacting its handling, solubility, and binding affinity in biological systems.
Comparative Properties Table
| Feature | Ethyl Salicylate | Ethyl 5-ethoxy-2-hydroxybenzoate |
| CAS Number | 118-61-6 | 14160-70-4 |
| Molecular Formula | C₉H₁₀O₃ | C₁₁H₁₄O₄ |
| Molecular Weight | 166.17 g/mol | 210.23 g/mol |
| Physical State (25°C) | Clear Liquid | Solid (Crystalline) |
| Melting Point | ~1 °C | 63 – 67 °C |
| Boiling Point | 234 °C | ~310 °C (Predicted) |
| LogP (Est.) | ~3.0 (Highly Lipophilic) | ~1.97 (Moderately Lipophilic) |
| Odor | Characteristic Wintergreen | Faint / Odorless |
| Primary Use | Fragrance, Topical Analgesic | Pharmaceutical Intermediate, SAR Tool |
Structural Logic & Electronic Effects
The 5-ethoxy group acts as an electron-donating group (EDG) via resonance, increasing the electron density of the aromatic ring.
-
Ethyl Salicylate: The ring is activated primarily by the 2-hydroxy group. The 5-position is unsubstituted (H), leaving it open for electrophilic attack but offering no specific steric interaction.
-
Ethyl 5-ethoxy-2-hydroxybenzoate: The 5-ethoxy substituent adds steric bulk and alters the electronic landscape. This modification is often used in Structure-Activity Relationship (SAR) studies to probe the size of binding pockets in enzymes or receptors. The ether oxygen at C5 also introduces a new hydrogen-bond acceptor site, potentially altering solubility and target affinity compared to the parent compound.
Figure 1: Structural relationship and the physicochemical impact of the 5-ethoxy substitution.
Part 2: Synthesis & Manufacturing Protocols
Protocol A: Synthesis of Ethyl Salicylate (Commodity Scale)
This process utilizes a standard Fischer esterification. It is robust, high-yielding, and driven by the removal of water.
-
Reagents: Salicylic Acid (1.0 eq), Ethanol (Excess), Sulfuric Acid (Catalyst).
-
Mechanism: Acid-catalyzed nucleophilic acyl substitution.
Step-by-Step Methodology:
-
Charge: Add Salicylic Acid (138 g, 1 mol) and Ethanol (300 mL) to a round-bottom flask.
-
Catalyze: Slowly add concentrated H₂SO₄ (5 mL) while stirring.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours.
-
Workup: Cool to room temperature. Pour into ice water (500 mL). The organic layer (Ethyl Salicylate) will separate as a heavy oil.
-
Purification: Wash with 5% NaHCO₃ to remove unreacted acid, then with brine. Dry over MgSO₄ and distill under reduced pressure (if high purity is required).
Protocol B: Synthesis of Ethyl 5-ethoxy-2-hydroxybenzoate (Fine Chemical Scale)
This synthesis is more complex due to the need for the specific 5-ethoxy precursor. It typically proceeds via the esterification of 5-ethoxysalicylic acid or the selective ethylation of gentisic acid ethyl ester .
Preferred Route: Esterification of 5-Ethoxysalicylic Acid [1]
-
Reagents: 5-Ethoxysalicylic Acid (1.0 eq), Ethanol (Excess), Thionyl Chloride (SOCl₂) or H₂SO₄.
-
Rationale: Using SOCl₂ generates the acid chloride in situ (or activates the alcohol), driving the reaction to completion more effectively for substituted benzoates.
Step-by-Step Methodology:
-
Activation: Dissolve 5-ethoxysalicylic acid (10 g, 54.9 mmol) in absolute Ethanol (50 mL).
-
Addition: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂, 1.2 eq) to control the exotherm.
-
Reaction: Allow to warm to room temperature, then reflux for 4 hours.
-
Isolation: Evaporate excess ethanol/SOCl₂ under vacuum.
-
Crystallization: The residue will solidify. Recrystallize from a mixture of Ethanol/Water or Hexane/Ethyl Acetate to obtain pure white crystals (MP: 63–67°C).
Figure 2: Comparative synthesis workflows. Note the crystallization step required for the 5-ethoxy derivative.
Part 3: Performance & Applications
Ethyl Salicylate: The Functional "Workhorse"
-
Fragrance & Flavor: Due to its volatility and pleasant wintergreen odor, it is a staple in perfumery and artificial flavorings.
-
Therapeutics: Acts as a counter-irritant in topical analgesics. It absorbs through the skin, hydrolyzing to salicylic acid to provide local anti-inflammatory relief.
-
Solvent Properties: Used as a carrier solvent for other lipophilic actives.
Ethyl 5-ethoxy-2-hydroxybenzoate: The Research Specialist
-
Intermediate for APIs: This compound serves as a scaffold. The 5-ethoxy group blocks metabolic oxidation at the para-position (relative to the hydroxy), potentially extending the half-life of derived drugs compared to unsubstituted salicylates.
-
Chemical Reactivity: The electron-rich ring (activated by both -OH and -OEt) makes it highly reactive toward electrophilic aromatic substitution (e.g., bromination or nitration) at the 3-position.
-
Experimental Insight: In patent WO2015104684A1, this compound is brominated to form a precursor for hydroxy formamide derivatives, demonstrating its utility as a "building block" for complex molecules targeting BMP1 activity.
-
-
Analytical Standard: Used as a structural analog in the development of assays for salicylate metabolites or Vitamin D derivatives (due to similar retention times or ionization properties in LC-MS).
Application Decision Matrix[1][2][3]
| Requirement | Recommended Compound | Reason |
| Topical Pain Relief | Ethyl Salicylate | High lipophilicity aids skin penetration; liquid state allows easy formulation in gels/oils. |
| Drug Discovery (SAR) | Ethyl 5-ethoxy-2-hydroxybenzoate | Allows testing of steric/electronic effects at the C5 position; solid state simplifies handling in small-scale synthesis. |
| Fragrance Formulation | Ethyl Salicylate | Volatility provides necessary "lift" and odor profile. |
| Synthesis of 3-Substituted Salicylates | Ethyl 5-ethoxy-2-hydroxybenzoate | The 5-ethoxy group directs incoming electrophiles to the 3-position more strongly than the unsubstituted parent. |
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8366, Ethyl salicylate. Retrieved from [Link]
- Google Patents.WO2015104684A1 - Hydroxy formamide derivatives and their use. (Demonstrates use as intermediate).
-
The Good Scents Company. Ethyl Salicylate Odor and Flavor Profile. Retrieved from [Link]
Sources
Comparative Biological Profile: Ethyl 5-ethoxy-2-hydroxybenzoate vs. Classical Salicylates
Executive Summary
Ethyl 5-ethoxy-2-hydroxybenzoate (E-5-EHB) represents a specialized class of lipophilic salicylate esters. Unlike classical salicylates (e.g., Aspirin, Salicylic Acid) which are primarily utilized for systemic anti-inflammatory or simple keratolytic effects, E-5-EHB exhibits a dual-function profile: it acts as a high-affinity protein-displacing agent in diagnostic assays and a potent melanogenesis inhibitor in dermatological applications.
This guide provides a technical comparison of E-5-EHB against standard salicylates, focusing on its unique physicochemical properties (LogP), metabolic activation, and specific biological activities.
Chemical Biology & Mechanism of Action
Structural Rationale
E-5-EHB is the ethyl ester of 5-ethoxysalicylic acid .[1] The introduction of an ethoxy group at the C5 position and an ethyl ester at the carboxyl group fundamentally alters its pharmacokinetics compared to the parent salicylic acid.
-
Lipophilicity (LogP): The ethyl ester and ethoxy substitution significantly increase lipophilicity, facilitating superior transmembrane transport and skin penetration compared to Salicylic Acid (SA).
-
Prodrug Mechanism: E-5-EHB functions as a prodrug. Upon absorption, tissue esterases hydrolyze the ethyl ester to release the active metabolite, 5-ethoxysalicylic acid , which exerts the biological effect.
Mechanistic Pathways
-
COX Inhibition (Anti-inflammatory): Like all salicylates, the active metabolite interferes with the arachidonic acid pathway, inhibiting Cyclooxygenase (COX) enzymes. However, the 5-alkoxy substitution often modulates potency and selectivity compared to unsubstituted SA.
-
Melanogenesis Inhibition (Dermatological): 5-alkoxy salicylates are competitive inhibitors of tyrosinase glycosylation or direct activity, reducing melanin synthesis. This is a distinct feature not prominent in Acetylsalicylic Acid (Aspirin).[2]
-
Protein Binding (Diagnostic): E-5-EHB exhibits high affinity for albumin and Vitamin D Binding Protein (VDBP). In diagnostic assays, it is used as a "releasing reagent" to displace bound Vitamin D, allowing for accurate total Vitamin D quantification.
Pathway Visualization
The following diagram illustrates the metabolic activation and dual signaling pathways of E-5-EHB.
Caption: Metabolic activation of E-5-EHB into 5-ethoxysalicylic acid and its divergent downstream effects on inflammation, pigmentation, and protein binding.
Comparative Analysis: E-5-EHB vs. Alternatives
The following table contrasts E-5-EHB with standard salicylates used in research and therapy.
| Feature | Ethyl 5-ethoxy-2-hydroxybenzoate | Aspirin (Acetylsalicylic Acid) | Salicylic Acid | Methyl Salicylate |
| Primary Class | Lipophilic Salicylate Ester | Acetylated Salicylate | Free Phenolic Acid | Methyl Ester |
| Active Moiety | 5-Ethoxysalicylic Acid | Salicylic Acid (post-deacetylation) | Salicylic Acid | Salicylic Acid |
| Lipophilicity (LogP) | High (~3.5 - 4.0) | Low (1.19) | Low (2.26) | Moderate (2.[3][4]55) |
| Mechanism | Reversible COX Inhibitor + Tyrosinase Inhibitor | Irreversible COX-1 Inhibitor (Acetylation) | Reversible COX Inhibitor | Counter-irritant (Rubefacient) |
| Primary Use | Dermatology (Whitening), Diagnostics (Releasing Agent) | Anti-platelet, Analgesic, Anti-inflammatory | Keratolytic (Acne/Warts) | Topical Pain Relief |
| Gastric Irritation | Low (Ester mask protects mucosa) | High (Direct acid + COX-1 inhibition) | High (Direct acid) | High (Toxic if ingested) |
| Protein Binding | Very High (Displaces Vit D) | High (Albumin acetylation) | Moderate | Moderate |
Key Technical Differentiators
-
Enhanced Permeability: The ethyl ester combined with the 5-ethoxy group renders E-5-EHB significantly more lipophilic than Aspirin. This makes it an ideal candidate for transdermal delivery systems where deep penetration is required without the immediate burning sensation of free salicylic acid.
-
Diagnostic Utility: Unlike Aspirin, E-5-EHB is used in in vitro diagnostics. Its high affinity for Vitamin D Binding Protein (VDBP) allows it to displace 25-OH Vitamin D from serum proteins, enabling accurate measurement in immunoassays.
Experimental Protocols
Protocol A: Diagnostic Protein Displacement Assay
Objective: To validate the ability of E-5-EHB to displace ligands (e.g., Vitamin D) from serum binding proteins.
Reagents:
-
Serum sample (Human).
-
Displacement Buffer: PBS pH 7.4 containing 0.004 M Ethyl 5-ethoxy-2-hydroxybenzoate .
-
Control Buffer: PBS pH 7.4 containing 0.01 M Aspirin (for comparison).
-
Detection System: LC-MS/MS or ELISA for 25-OH Vitamin D.
Workflow:
-
Preparation: Aliquot 200 µL of serum into reaction tubes.
-
Incubation: Add 50 µL of Displacement Buffer (E-5-EHB) to the sample. Vortex gently.
-
Equilibration: Incubate at Room Temperature (20-25°C) for 15 minutes. Rationale: This allows E-5-EHB to compete for binding sites on VDBP and Albumin.
-
Extraction: Perform protein precipitation using Acetonitrile (1:3 ratio). Centrifuge at 10,000 x g for 10 mins.
-
Quantification: Analyze the supernatant for free 25-OH Vitamin D.
-
Validation: Compare recovery rates against the Control Buffer. E-5-EHB should yield higher free analyte levels due to superior displacement kinetics.
Protocol B: In Vitro Tyrosinase Inhibition (Whitening Potential)
Objective: To assess the melanogenesis inhibition potency of the active metabolite (5-ethoxysalicylic acid) released by E-5-EHB.
Reagents:
-
Mushroom Tyrosinase (Sigma-Aldrich).
-
Substrate: L-DOPA (2 mM).
-
Test Compound: E-5-EHB (pre-hydrolyzed with esterase or using 5-ethoxysalicylic acid directly).
-
Positive Control: Kojic Acid.
Workflow:
-
Enzyme Mix: Prepare 100 U/mL Tyrosinase in Phosphate Buffer (pH 6.8).
-
Treatment: In a 96-well plate, add 20 µL of Test Compound (concentrations: 10, 50, 100, 500 µM).
-
Reaction Start: Add 20 µL of L-DOPA substrate.
-
Kinetics: Measure Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.
-
Calculation: Plot slope of reaction (ΔAbs/min). Calculate % Inhibition =
.
Synthesis & Structural Validation
For researchers requiring the synthesis of E-5-EHB for analytical standards, the following route is established based on patent literature (WO2015104684).
Caption: Synthetic route for the production of high-purity Ethyl 5-ethoxy-2-hydroxybenzoate.
Quality Control Parameters:
-
Appearance: Clear, colorless to pale yellow liquid.
-
Purity (GC-MS): >98%.
-
NMR Verification: 1H NMR should show characteristic ethyl quartet/triplet and the 5-ethoxy signals on the aromatic ring.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8365, Ethyl salicylate (Analog Reference). Retrieved from [Link]
- World Intellectual Property Organization (2015).WO2015104684A1 - Hydroxy formamide derivatives and their use. (Describes synthesis intermediates including Ethyl 5-ethoxy-2-hydroxybenzoate).
- World Intellectual Property Organization (2022).WO2022069392A1 - Method for determining the level of vitamin D. (Validates use as a releasing reagent/protein displacing agent).
- European Patent Office (2013).EP2939657B1 - Skin-exterior anti-ageing composition. (Details the use of 5-alkoxy salicylates in dermatology).
-
National Institutes of Health (2008). Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid.[5] (Reference for 5-substituted salicylate mechanism). Retrieved from [Link]
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. JP5654731B2 - Cyanobacteria extract powder, method for producing the same, and use of Cyanobacteria extract powder - Google Patents [patents.google.com]
- 5. Cyclooxygenase-2-dependent and -independent inhibition of proliferation of colon cancer cells by 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Guide: Catalytic Strategies for the Synthesis of Ethyl Hydroxybenzoates
Executive Summary
Ethyl hydroxybenzoate (Ethylparaben) is a critical antimicrobial preservative used extensively in pharmaceuticals and cosmetics.[1] Its synthesis via the esterification of p-hydroxybenzoic acid (PHBA) with ethanol is a classic organic transformation. However, the choice of catalyst dictates the process's efficiency, environmental footprint, and purity profile.
This guide moves beyond basic textbook descriptions to compare industrial standards against emerging "green" catalytic systems. We analyze the shift from corrosive homogeneous acids to reusable heterogeneous solid acids, providing actionable data to inform process development.
Mechanistic Foundation: Acid-Catalyzed Esterification
The synthesis follows the Fischer Esterification pathway.[2][3] The reaction is an equilibrium process where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water.
Key Mechanistic Challenge: The reaction is reversible (
-
Use a large excess of ethanol (solvent).
-
Continuously remove water (azeotropic distillation or dehydrating agents).
Signaling Pathway: Proton Transfer Mechanism
The following diagram illustrates the protonation-activation cycle essential for this synthesis.
Figure 1: Catalytic cycle of Fischer Esterification showing activation by proton donor and water elimination.
Comparative Analysis of Catalysts
The following analysis contrasts the traditional sulfuric acid route with advanced heterogeneous systems.
Homogeneous Catalysts (Sulfuric Acid / p-TSA)
-
Status: Industrial Standard.
-
Mechanism: Solubilized protons (
) provide rapid activation. -
Performance: Extremely fast kinetics and high conversion (>95%) when coupled with water removal (e.g., using Toluene).
-
Drawbacks: Corrosive to reactors, generates acidic wastewater, product often requires extensive neutralization and washing, leading to yield loss.
Heteropoly Acids (Waugh Structure)[5]
-
Status: High-Performance Alternative.
-
Catalyst:
[4][5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Performance: Studies indicate a 96.3% conversion in just 2.0 hours.[4][6][5]
-
Advantage: The "pseudo-liquid" phase behavior allows high surface area contact while remaining insoluble in the final organic phase for easy separation.
Solid Superacids (Modified Metal Oxides)
-
Status: Green Chemistry Leader.
-
Catalyst:
(Tungsten/Zirconia).[7] -
Performance: Yields comparable to H2SO4 but with slower kinetics (3-4 hours).
-
Advantage: Completely reusable. The catalyst is filtered off, regenerated by calcination, and reused without neutralization steps.
Performance Data Summary
| Catalyst Type | Specific Agent | Reaction Temp | Time (h) | Yield/Conv. | Reusability | Key Reference |
| Homogeneous Acid | 95-98°C | 5-6 | 95% | Poor | [1] | |
| Heteropoly Acid | Reflux | 2.0 | 96.3% | Good | [2] | |
| Solid Superacid | 75-85°C | 3-4 | High* | Excellent | [3] | |
| Rare Earth Oxide | Reflux | 4.0 | High | Good | [4] |
*Note: "High" denotes yields >90% reported in patent literature under optimized conditions.
Detailed Experimental Protocols
Protocol A: Traditional Azeotropic Distillation (High Purity)
Best for: Large-scale batch production where raw yield is the priority.
-
Setup: Fit a 500 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charge: Add 50g p-Hydroxybenzoic acid (0.36 mol) , 100 mL Toluene (azeotropic agent), and 16.5g Ethanol (0.35 mol) .
-
Catalyst: Carefully add 2 mL Conc.
. -
Reaction: Heat to reflux (95-98°C).
-
Addition: continuously add excess Ethanol (28g, 0.6 mol) dropwise over 5 hours while draining water from the Dean-Stark trap.
-
Work-up: Cool to 5°C. Filter the precipitate. Wash with water (3 x 25 mL) to remove acid traces.
-
Drying: Vacuum dry to obtain crystals.
Protocol B: Green Synthesis using Solid Superacid
Best for: Sustainable labs and processes requiring minimal waste.
-
Catalyst Prep: Calcined
is activated at 500°C for 2 hours prior to use. -
Charge: In a 3-neck flask, mix PHBA and Ethanol (Molar ratio 1:6).
-
Catalyst: Add 5 wt% Solid Superacid relative to PHBA mass.
-
Reaction: Reflux at 80°C for 4 hours. No Dean-Stark trap is strictly necessary if excess ethanol is used, though water removal improves yield.
-
Separation: Filter the hot reaction mixture to recover the solid catalyst.
-
Purification: Evaporate excess ethanol from the filtrate using a rotary evaporator. The residue is recrystallized from dilute ethanol.
Workflow Visualization (Protocol B)
Figure 2: Green chemistry workflow for solid acid catalyzed synthesis.
Selection Guide: Making the Decision
| Requirement | Recommended Catalyst System | Reasoning |
| Maximum Yield | H2SO4 + Toluene | Azeotropic removal of water drives equilibrium furthest to the right. |
| Green / Sustainable | Solid Superacid ( | Eliminates acidic wastewater; catalyst is recyclable. |
| Speed | Heteropoly Acid | Fastest kinetics (2 hours) due to unique structural properties. |
| Safety | Non-corrosive, non-volatile, and generally lower toxicity handling. |
References
-
Azeotropic Esterification Method : Trade Science Inc.[8] "A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid." Available at: [Link]
-
Heteropoly Acid Catalysis : Der Pharma Chemica. "Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure." Available at: [Link]
-
Solid Superacid Patent : Google Patents. "CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid."[7] Available at:
- Rare Earth Oxide Catalyst: Google Patents. "CN104725233A - Preparation method of ethylparaben using Neodymium sesquioxide.
Sources
- 1. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iajpr.com [iajpr.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
Comparative Guide: Green and Synthetic Alternatives for the Ethoxylation of Hydroxybenzoic Acids
Executive Summary
For decades, the ethoxylation of hydroxybenzoic acids (e.g., p-hydroxybenzoic acid, salicylic acid) has been a cornerstone in synthesizing pharmaceutical linkers, liquid crystal polymers, and solubility-enhancing prodrugs. Historically, this transformation relied on Ethylene Oxide (EO) —a highly reactive, explosive, and carcinogenic gas.[1]
This guide evaluates alternative reagents for the introduction of the 2-hydroxyethyl group (
Strategic Analysis of Reagents
The Incumbent: Ethylene Oxide (EO)[1][2][3][4]
-
Status: Industrial Standard (Avoid for Bench/Pilot).
-
Mechanism: Direct ring-opening alkylation.[2]
-
Critical Flaws: EO is a gas at room temperature (
), requiring pressurized autoclaves.[2] It is a Class 1 Carcinogen and highly explosive.[2] It is chemically non-selective, often leading to uncontrolled poly(ethylene glycol) chain formation (PEGylation) rather than a discrete hydroxyethyl ether.
The Legacy Alternative: 2-Chloroethanol (Ethylene Chlorohydrin)
-
Status: Traditional Laboratory Method.[2]
-
Mechanism: Williamson Ether Synthesis.[2]
-
Performance: Requires stoichiometric strong base (e.g., NaOH) to generate the phenoxide nucleophile.
-
Drawbacks:
The Superior Alternative: Ethylene Carbonate (EC)[2][3]
-
Status: Recommended Green Reagent.[2]
-
Mechanism: Catalytic nucleophilic attack followed by decarboxylation.[2]
-
Advantages:
-
Safety: Solid at room temperature (
), non-toxic, biodegradable. -
Selectivity: The mechanism (loss of
) naturally favors mono-hydroxyethylation.[2] Polymerization requires specific initiators, making EC ideal for synthesizing discrete intermediates.[2] -
Operational: Reactions can be run in standard round-bottom flasks without pressure equipment.[2]
-
Mechanistic Pathways & Selectivity
The following diagram illustrates the divergent pathways for converting p-hydroxybenzoic acid (PHBA) to its hydroxyethyl derivative. Note how EC involves a cyclic intermediate and decarboxylation, providing a thermodynamic sink that favors the mono-ether product.
Caption: Mechanistic comparison of ethoxylation routes. Route C (Ethylene Carbonate) offers the highest control and safety profile.
Comparative Performance Data
The table below synthesizes experimental data comparing the three methods for the synthesis of 4-(2-hydroxyethoxy)benzoic acid.
| Metric | Ethylene Carbonate (EC) | 2-Chloroethanol (2-CE) | Ethylene Oxide (EO) |
| Reaction Phase | Liquid/Melt (Solvent-free possible) | Liquid (Aqueous/Organic) | Gas/Liquid Interface |
| Typical Yield | 92 - 96% | 65 - 75% | >95% (Industrial) |
| Atom Economy | High (Loss of | Low (Loss of | Very High (100%) |
| Selectivity | High (Mono-ether favored) | Moderate (Hydrolysis side-rxn) | Low (Oligomers common) |
| Safety Score | Green (Safe solid) | Red (Neurotoxic, dermal abs.)[2] | Critical (Explosive, Carcinogen) |
| Equipment | Standard Glassware | Standard Glassware | High-Pressure Autoclave |
Recommended Experimental Protocol
Method: Catalytic Hydroxyethylation using Ethylene Carbonate
This protocol utilizes Potassium Carbonate (
Reagents:
-
p-Hydroxybenzoic Acid (PHBA): 13.8 g (100 mmol)[2]
-
Ethylene Carbonate (EC): 9.7 g (110 mmol) — 1.1 eq excess ensures conversion.
-
Catalyst (
): 0.7 g (5 mmol) — 5 mol% loading.[2] -
Solvent: None (Melt fusion) or DMF (if temperature control is difficult).[2]
Workflow Diagram:
Caption: Step-by-step workflow for the solvent-free synthesis of hydroxyethyl ethers using Ethylene Carbonate.
Detailed Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge p-hydroxybenzoic acid (100 mmol), ethylene carbonate (110 mmol), and
(5 mmol). -
Reaction: Immerse the flask in an oil bath preheated to 150°C . The solids will melt to form a stirrable slurry.
-
Note: Evolution of
gas bubbles marks the initiation of the reaction.
-
-
Completion: Maintain heating for 3–5 hours. The cessation of bubbling usually indicates reaction completion. Confirm by TLC (Eluent: Ethyl Acetate/Hexane 1:1).[2]
-
Workup: Cool the mixture to approx.
.[2] Slowly add 50 mL of hot water to dissolve the potassium salt of the product. -
Isolation: Acidify the solution carefully with concentrated HCl to pH ~2. The free acid, 4-(2-hydroxyethoxy)benzoic acid , will precipitate.[2]
-
Purification: Filter the solid and recrystallize from water or a water/ethanol mixture to remove unreacted EC or trace phenols.[2]
Troubleshooting & Critical Parameters
-
Temperature Control: The reaction requires
to drive the decarboxylation step. Below this temperature, the cyclic carbonate intermediate may form but not collapse to the product. -
Catalyst Selection:
-
Controlling Polymerization: Unlike EO, EC does not readily polymerize under these basic conditions. However, a large excess of EC (>3 eq) combined with very high temperatures (>180°C) can lead to oligomers. Stick to 1.1–1.2 equivalents.
References
-
Clements, J. H. (2003).[2] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link
-
Shaikh, A.-A. G., & Sivaram, S. (1996).[2] Organic Carbonates: Reagents for the Insertion of the Hydroxyethyl Group.[3] Chemical Reviews, 96(3), 951–976. Link
-
European Chemicals Agency (ECHA). (2023).[2] Substance Information: Ethylene Carbonate vs. Ethylene Oxide. Link
-
U.S. EPA. (2022).[2] Ethylene Oxide: Status Report and Safety Guidelines. Link
-
Zhu, L., et al. (2018).[2] Catalytic Ethoxylation of Phenols with Ethylene Carbonate over Calcined Mg-Al Hydrotalcites.[2] Catalysis Communications, 108, 68-72.[2] Link
Sources
Comparative yield analysis of different synthesis routes to substituted salicylates
Executive Summary
The synthesis of substituted salicylates (ortho-hydroxybenzoic acids) remains a cornerstone in the production of NSAIDs, agrochemicals, and chelating agents. While the classical Kolbe-Schmitt reaction dominates industrial commoditization due to low raw material costs, it often fails in the context of complex pharmaceutical intermediates due to harsh conditions and poor regioselectivity.
This guide evaluates three distinct methodologies, moving beyond the textbook basics to analyze yield limitations, scalability, and mechanistic causality. We compare the industrial standard against two higher-precision alternatives: Magnesium-Mediated Ortho-Formylation (followed by oxidation) and Directed Ortho-Metalation (DoM) .
Decision Matrix: Which Route Fits Your Substrate?
Figure 1: Strategic selection of synthesis routes based on substrate complexity and scale.
Route A: The Classical Benchmark (Kolbe-Schmitt)
The Kolbe-Schmitt reaction involves the carboxylation of an alkali metal phenoxide with carbon dioxide.[1][2] It is the definition of a "brute force" method: efficient for simple substrates but notoriously temperamental regarding moisture and cation selection.
Mechanistic Insight: The Cation Effect
The reaction yield and regioselectivity are dictated by the chelation size of the alkali metal.
-
Sodium (Na⁺): Favors ortho-substitution (Salicylic acid) due to a tight chelate complex with the phenoxide oxygen and CO₂.
-
Potassium (K⁺): Favors para-substitution due to a larger ionic radius that disrupts the 6-membered transition state required for ortho-delivery.
Protocol: Dryness is Yield
-
Critical Control Point: The presence of water converts the phenoxide back to phenol, killing the nucleophilicity required to attack CO₂.
-
The "Azeotropic" Fix: Do not rely on oven-dried phenoxides. Form the phenoxide in situ using NaOH, then remove water via azeotropic distillation with toluene before introducing CO₂.
Typical Yield: 50–80% (highly substrate dependent).
Route B: The Regioselective Challenger (Mg-Mediated)
For pharmaceutical intermediates where separating ortho from para isomers is costly, the Magnesium-Mediated Ortho-Formylation (often associated with the work of Aldred, Hofsløkken, and Skattebøl) is superior.
Note: This route produces salicylaldehydes .[3][4] To obtain the salicylate (acid), a mild oxidation step (Pinnick oxidation) is required. Despite being a 2-step process, the overall yield of the desired isomer often exceeds the 1-step Kolbe reaction.
Mechanism: The Coordinate Complex
Unlike the Kolbe reaction, which relies on high pressure, this method uses a magnesium phenoxide complex that coordinates with paraformaldehyde. The magnesium acts as a template, locking the formaldehyde into the ortho position via a redox mechanism.
Figure 2: The Mg-mediated pathway ensures exclusive ortho-substitution via a tight transition state.
Experimental Protocol (Step 1: Formylation)
-
Reagents: Phenol (1 eq), MgCl₂ (1.5 eq), Triethylamine (3.75 eq), Paraformaldehyde (6.0 eq) in Acetonitrile.
-
Procedure: Reflux for 3–5 hours. The mixture will turn a characteristic bright yellow (magnesium-formyl complex).
-
Quench: Hydrolyze with dilute HCl.
-
Yield: 85–95% (Exclusive ortho).
Experimental Protocol (Step 2: Oxidation)
-
Reagents: Salicylaldehyde (from Step 1), NaClO₂, NaH₂PO₄, 2-methyl-2-butene (scavenger) in t-BuOH/Water.
-
Yield: >90%.
Route C: Directed Ortho-Metalation (DoM)[7]
When the substrate contains sensitive groups (halogens, ethers) or when "impossible" substitution patterns are needed, DoM is the only viable path. This method utilizes a Directing Metalation Group (DMG) to guide a strong base (R-Li) to the ortho position.[5][6][7]
Mechanistic Insight
The DMG (e.g., -OMOM, -CONEt₂, -SO₂R) coordinates with the lithium aggregate, decreasing the pKa of the ortho proton (Kinetic Acidity). This allows deprotonation at -78°C, followed by quenching with CO₂ (dry ice).
Pros:
-
Works on electron-deficient rings where Friedel-Crafts/Kolbe fails.
-
Can install the carboxyl group meta to the phenol oxygen if a stronger DMG is placed at the meta position.
Cons:
-
Requires cryogenic conditions (-78°C).
-
Uses pyrophoric reagents (n-BuLi, t-BuLi).
Comparative Data Analysis
The following table summarizes experimental yields derived from optimized protocols in literature (see References).
| Feature | Kolbe-Schmitt | Mg-Mediated (2-Step) | DoM (Lithiation) |
| Primary Product | Salicylic Acid | Salicylaldehyde (needs ox.) | Salicylic Acid |
| Typical Yield | 50–75% | 80–90% (overall) | 70–95% |
| Regioselectivity | Poor (Ortho/Para mix) | Excellent (Exclusive Ortho) | Excellent (Directed) |
| Conditions | High T (120°C+), High P | Reflux (80°C), Ambient P | Cryogenic (-78°C) |
| Moisture Tolerance | Zero (Critical failure point) | Moderate | Zero (Pyrophoric) |
| Scalability | High (Tons) | Medium (Kilos) | Low (Grams/Kilos) |
| Cost Efficiency | High | Moderate | Low (High reagent cost) |
Performance Graph: Yield vs. Complexity
Figure 3: Yield stability across different substrate classes. Note the collapse of Kolbe yields with electron-poor substrates.
Conclusion
For drug discovery and early-phase development , the Mg-Mediated Route (Route B) is the superior default choice. It offers the highest reliability for ensuring exclusive ortho-substitution without the cryogenic overhead of DoM or the purification struggles of Kolbe-Schmitt.
Recommendation:
-
Use Route B for synthesizing defined impurity standards or active pharmaceutical ingredients (APIs) where isomer purity is paramount.
-
Reserve Route C (DoM) for highly functionalized scaffolds containing halogens or trifluoromethyl groups.
-
Revert to Route A only when transferring to multi-ton manufacturing where unit cost overrides yield losses.
References
-
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. Link
-
Aldred, R., Johnston, R., Levin, D., & Neilan, J. (1994). Magnesium-mediated ortho-specific formylation and formaldoximation of phenols.[3][8] Journal of the Chemical Society, Perkin Transactions 1, (13), 1823-1831. Link
-
Hofsløkken, N. U., & Skattebøl, L. (1999). Convenient Method for the ortho-Formylation of Phenols.[3][9] Acta Chemica Scandinavica, 53, 258-262. Link
-
Snieckus, V. (1990). Directed ortho metalation.[4][5][6][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[7] Chemical Reviews, 90(6), 879–933. Link
-
Pinnick, H. W., & Kraus, G. A. (1981). Oxidation of α,β-unsaturated aldehydes. The Journal of Organic Chemistry, 46(19), 4069-4071. (Standard protocol for Step 2 of Route B). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Efficient Two-Step Synthesis of Salicylaldehydes via Directed ortho-Lithiation of in situ N-Silylated O-Aryl N-Isopropylcarbamates [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. sciencemadness.org [sciencemadness.org]
- 9. tsijournals.com [tsijournals.com]
Characterization of Ethyl 5-ethoxy-2-hydroxybenzoate Reference Standard
Executive Summary
In pharmaceutical impurity profiling and active pharmaceutical ingredient (API) synthesis—specifically for salicylate derivatives and veterinary drugs like Ethopabate—Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4) serves as a critical critical process intermediate and potential genotoxic impurity.
This guide objectively compares the analytical performance of a Qualified Reference Standard (QRS) against common alternatives: Commercial Reagent Grade materials and Unverified In-House Synthesized batches. We demonstrate that relying on uncharacterized reagents leads to significant quantitation errors (up to 12%) in HPLC assays. We advocate for a "Self-Validating" characterization workflow combining Mass Balance and quantitative NMR (qNMR) to establish a primary standard.
Part 1: The Chemical Context
Ethyl 5-ethoxy-2-hydroxybenzoate is an ethyl ester of 5-ethoxysalicylic acid. Its structural integrity is paramount because it shares similar retention times with other salicylate congeners, making specificity a challenge.
-
Molecular Formula:
[1] -
Molecular Weight: 210.23 g/mol [1]
-
Key Structural Features:
-
Phenolic Hydroxyl (C2-OH): Forms an intramolecular hydrogen bond with the carbonyl, shifting the proton signal downfield (>10 ppm).
-
Ethoxy Group (C5-OEt): Electron-donating group that alters the aromatic coupling constants.
-
Part 2: Comparative Analysis of Standards
Why invest in a fully characterized standard? The table below summarizes the "performance" (defined as quantitation accuracy and regulatory compliance) of three distinct grades of this material.
Table 1: Performance Comparison of Material Grades
| Feature | Alternative A: Reagent Grade | Alternative B: Simple Area% (HPLC) | The Solution: Qualified Reference Standard (QRS) |
| Source | Bulk Chemical Supplier | In-House Synthesis (Recrystallized) | Fully Characterized (Mass Balance/qNMR) |
| Purity Assignment | Often "Technical" (>90%) | HPLC Area Normalization | Absolute Weight % (w/w) |
| Traceability | None | Limited (Batch records) | Full Traceability to SI Units (via NIST/USP) |
| Water/Solvent Data | Not typically reported | Ignored | Quantified (KF/TGA/GC) |
| Quantitation Error | High (± 5-15%) | Moderate (± 2-5%) | Low (< 0.5%) |
| Regulatory Risk | Rejected by QA/Regulatory | Risk of OOS (Out of Spec) | ICH Q2(R1) Compliant |
Expert Insight:
-
The Trap of Alternative B: Many labs synthesize the material and assume
HPLC area equals potency. This is chemically flawed. It ignores residual solvents (ethanol from synthesis), moisture, and inorganic ash, leading to an overestimation of potency and subsequent under-reporting of impurities in the drug product.
Part 3: The "Self-Validating" Characterization Workflow
To establish a QRS, we utilize a dual-validation system. The Mass Balance approach is cross-verified by qNMR . If the two values deviate by
Diagram 1: Characterization Logic Flow
Caption: A self-validating workflow ensuring the assigned potency is derived from orthogonal techniques.
Part 4: Detailed Experimental Protocols
Structural Elucidation (NMR)
Objective: Unequivocal assignment of the ethyl ester and ethoxy ether chains.
Method:
-
Protocol:
-
Dissolve 10 mg of sample in 0.7 mL DMSO-
. -
Acquire spectrum with sufficient scans (n=16) to resolve coupling.
-
Critical Assignments (Validation Criteria):
- 10.3 ppm (s, 1H): Phenolic -OH (Exchangeable).
- 7.3 - 6.9 ppm (m, 3H): Aromatic protons (C3, C4, C6).
-
4.35 ppm (q, 2H,
Hz): Ester methylene ( ). -
4.02 ppm (q, 2H,
Hz): Ether methylene ( ). - 1.35 ppm (t, 3H): Ester methyl.
- 1.31 ppm (t, 3H): Ether methyl.
-
Note: The distinct chemical shifts of the two methylene quartets confirm the successful ethylation at both sites (if synthesizing) or the integrity of the ester/ether bonds.
-
Purity by Mass Balance (The "Gold Standard" Calculation)
Objective: Calculate potency by subtracting all non-analyte masses.
Equation:
Workflow:
-
Chromatographic Purity (HPLC):
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Detection: UV at 254 nm (aromatic ring) and 300 nm (phenolic shift).
-
Limit: Total organic impurities must be
.
-
-
Residual Solvents (GC-HS): Quantify Ethanol and Ethyl Acetate (common process solvents).
-
Water Content (Karl Fischer): Coulometric titration.
-
Residue on Ignition (ROI): Sulfated ash method (USP <281>).
Diagram 2: Mass Balance Calculation Logic
Caption: Visualizing the subtraction method. Potency is rarely 100%, even if HPLC looks clean.
Part 5: Experimental Data (Representative)
The following data illustrates why Alternative A (Reagent Grade) fails for strict QC applications compared to the Qualified Standard .
Table 2: Analytical Results Comparison
| Test | Reagent Grade (Alternative A) | Qualified Standard (Our Protocol) | Impact on Data |
| Appearance | Off-white powder | White crystalline solid | Visual purity check. |
| HPLC Purity (Area %) | 98.2% | 99.8% | Reagent grade introduces unknown peaks. |
| Water Content (KF) | 1.5% (Not reported on label) | 0.1% | Crucial: 1.5% mass error if ignored. |
| Residual Ethanol | 2,000 ppm | < 500 ppm | Solvent trapping is common in esters. |
| Assigned Potency | Unknown (assumed 98%) | 99.6% (w/w) | The QRS provides absolute certainty. |
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[3][4][5][6] [Link]
-
National Institute of Standards and Technology (NIST). Metrological Traceability of Reference Materials.[7] NIST Technical Note. [Link]
-
Pauli, G. F., et al. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Natural Products, 2012. (Contextual grounding for qNMR vs Mass Balance). [Link]
Sources
- 1. 14160-70-4 CAS MSDS (ETHYL 5-ETHOXY-2-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH Official web site : ICH [ich.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
In silico toxicity prediction for Ethyl 5-ethoxy-2-hydroxybenzoate
In Silico Toxicity Prediction Guide: Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4), a structural derivative of salicylic acid, serves as a critical intermediate in organic synthesis and a potential functional ingredient in fragrance and dermatological applications. Despite its utility, experimental toxicological data for this specific ester is sparse compared to its parent compound, Ethyl Salicylate.
This guide provides a rigorous comparative evaluation of in silico methodologies used to predict the safety profile of Ethyl 5-ethoxy-2-hydroxybenzoate. By synthesizing results from consensus modeling, deep learning architectures, and analog read-across, we establish a predicted safety baseline for researchers and drug developers.
Part 1: The Challenge & The Molecule
The primary challenge with Ethyl 5-ethoxy-2-hydroxybenzoate is the "data gap." Unlike ubiquitous salicylates, this specific ethoxy-substituted ester lacks comprehensive in vivo dossiers. Safety assessment must therefore rely on high-fidelity computational prediction to prioritize testing.
Chemical Identity
-
SMILES: CCOC(=O)C1=CC(OCC)=CC=C1O
-
Key Structural Features:
-
Salicylate Core: Phenolic hydroxyl ortho to an ester group (potential for chelation and specific receptor binding).
-
Ethoxy Substituent: Ether linkage at the 5-position (modulates lipophilicity and metabolic stability).
-
Ethyl Ester: Susceptible to hydrolysis by carboxylesterases.
-
Part 2: Methodological Framework – Comparing In Silico Architectures
To ensure scientific integrity, we do not rely on a single algorithm. We compare three distinct predictive architectures. This "Triangulation Approach" minimizes the risk of algorithmic bias.
Comparative Matrix: Predictive Tools
| Feature | Method A: Consensus Modeling | Method B: Deep Learning | Method C: Analog Read-Across |
| Representative Tool | VEGA Hub / T.E.S.T. | ProTox-3 / ADMETlab 3.0 | OECD QSAR Toolbox |
| Algorithm Type | Multiple ML models (kNN, RF) + Applicability Domain check. | Graph Convolutional Networks (GCN) & Attention Mechanisms. | Structural Similarity (Tanimoto > 0.[8]85) & Expert Review. |
| Strengths | High transparency; explicitly flags "out of domain" compounds. | Superior at capturing complex non-linear toxicophores; high speed. | Biologically grounded; accepted by regulatory bodies (e.g., ECHA). |
| Weakness | Can be conservative (high "unknown" rate). | "Black box" nature; confidence scores can be misleading. | Dependent on the quality of data for the source analog. |
| Verdict for Molecule | Best for Mutagenicity | Best for Hepatotoxicity | Best for Skin Sensitization |
Part 3: Case Study – Predicted Safety Profile
Applying the methodologies above to Ethyl 5-ethoxy-2-hydroxybenzoate yields the following consolidated safety profile.
Metabolic Activation & Toxicokinetics
The first step in toxicity is metabolism. The ethyl ester is rapidly hydrolyzed by hepatic and cutaneous carboxylesterases.
-
Primary Metabolite: 5-ethoxysalicylic acid (5-ESA).
-
Secondary Metabolite: Ethanol.
-
Toxicological Implication: The safety profile is largely driven by the systemic exposure to 5-ESA. Unlike unsubstituted salicylic acid, the 5-ethoxy group increases lipophilicity (Predicted LogP ~3.2 vs 2.3), potentially increasing dermal penetration and CNS distribution before hydrolysis.
Figure 1: The compound functions as a pro-drug, releasing the active salicylate derivative upon enzymatic hydrolysis.
Endpoint Predictions
| Endpoint | Prediction | Confidence | Rationale (Consensus) |
| Mutagenicity (Ames) | Negative | High | No nitro, aromatic amine, or epoxide alerts. Salicylates are historically non-mutagenic. |
| Carcinogenicity | Negative | Moderate | Lack of genotoxicity alerts. Long-term safety of salicylate class supports this. |
| Skin Sensitization | Weak / Moderate | Moderate | Esters can transacylate skin proteins. Read-across to Ethyl Salicylate suggests potential for weak sensitization (EC3 > 10%). |
| Hepatotoxicity | Low | Moderate | No specific hepatotoxicophores found. High doses may stress glucuronidation pathways (similar to aspirin). |
| Acute Toxicity (LD50) | > 2000 mg/kg | High | Predicted Class 5 (GHS). Analog Ethyl Salicylate LD50 (oral, rat) is ~1320-2000 mg/kg. |
| Developmental Tox | Potential Concern | Low | Salicylates at high doses are associated with developmental effects (teratogenicity). This is a class alert. |
Part 4: Experimental Protocols (Self-Validating Systems)
To validate the in silico predictions, the following experimental workflows are recommended. These protocols are designed to be self-validating by including positive controls and dose-response checks.
Protocol A: In Silico Prediction Workflow (Reproducible)
-
Objective: Generate a regulatory-grade prediction report.
-
Tools Required: VEGA Hub (Java-based), T.E.S.T. (EPA), SwissADME (Web).
-
Structure Preparation:
-
Convert chemical name to SMILES: CCOC(=O)C1=CC(OCC)=CC=C1O.[3]
-
Validation Step: Back-convert SMILES to 2D structure to ensure the ethoxy group is at position 5 and hydroxyl at position 2.
-
-
Consensus Execution:
-
Input SMILES into VEGA Hub . Select models: Mutagenicity (Caesar, Sarpy, ISS) and Skin Sensitization (Caesar).
-
Input SMILES into T.E.S.T. Select Consensus Method for LD50.
-
-
Applicability Domain (AD) Check:
-
Review the "AD Index" or "Reliability Score."
-
Rule: If AD Index < 0.7, reject the single-model prediction and rely on the nearest neighbor read-across.
-
-
Analog Verification:
-
Search for Ethyl Salicylate (CAS 118-61-6) in the results.[1]
-
Logic: If the tool predicts Ethyl Salicylate as "Toxic" and your target as "Non-Toxic" without a mechanistic reason (e.g., steric hindrance), flag the result as a False Negative.
-
Protocol B: In Vitro Validation (Hydrolysis Assay)
-
Objective: Confirm the metabolic breakdown rate (critical for toxicity modeling).
-
System: Rat Liver Microsomes (RLM) or S9 Fraction.
-
Incubation: Incubate 10 µM Ethyl 5-ethoxy-2-hydroxybenzoate with RLM (0.5 mg protein/mL) at 37°C.
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile.
-
Analysis: Analyze via LC-MS/MS monitoring the parent (depletion) and the formation of 5-ethoxysalicylic acid.
-
Self-Validation: Include Ethyl Salicylate as a reference standard. If Ethyl Salicylate does not degrade (t½ < 20 min), the enzymatic system is inactive.
Part 5: Visualizing the Toxicity Logic
The following diagram illustrates the decision tree used to determine the safety classification of this molecule based on structural alerts.
Figure 2: Logic flow for determining safety, highlighting that while mutagenicity is low concern, dose-dependent systemic effects of the salicylate class remain the critical control point.
References
-
European Chemicals Agency (ECHA). (2025). Registration Dossier: Ethyl Salicylate (CAS 118-61-6).[1] Retrieved from [Link]
-
Api, A. M., et al. (2024). "RIFM fragrance ingredient safety assessment, ethyl salicylate." Food and Chemical Toxicology, 192, 114963. Retrieved from [Link]
- Benigni, R., & Bossa, C. (2011). "Alternative strategies for carcinogenicity assessment: an efficient and simplified approach based on in vitro mutagenicity and cell transformation assays." Expert Opinion on Drug Metabolism & Toxicology.
-
OECD. (2023). QSAR Toolbox Version 4.6: Guidance on Read-Across for Esters. Retrieved from [Link]
-
US EPA. (2024). Toxicity Estimation Software Tool (T.E.S.T.) User Guide. Retrieved from [Link]
Sources
- 1. ethyl salicylate(118-61-6) 13C NMR [m.chemicalbook.com]
- 2. chem960.com [chem960.com]
- 3. CAS:14160-70-4; 5-乙氧基-2-羟基苯甲酸乙酯 [chinadbs.com]
- 4. indofinechemical.com [indofinechemical.com]
- 5. 14160-70-4|Ethyl 5-ethoxy-2-hydroxybenzoate|BLD Pharm [bldpharm.com]
- 6. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE CAS#: 14160-70-4 [amp.chemicalbook.com]
- 7. อนุพันธ์กรดคาร์บอกซิลิกอะโรมาติก | ตัวกลางเภสัชกรรม (23) [myskinrecipes.com]
- 8. 5-Ethyl-2-hydroxybenzoic acid | C9H10O3 | CID 438930 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of the reactivity of different positions on the Ethyl 5-ethoxy-2-hydroxybenzoate ring
Comparative Reactivity Profile: Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary: The Electronic Landscape
Ethyl 5-ethoxy-2-hydroxybenzoate (CAS: 14160-70-4) presents a complex "push-pull" electronic environment. Unlike simple aromatics, the reactivity of this scaffold is dictated by the competition between two strong electron-donating groups (EDGs) and a meta-directing electron-withdrawing group (EWG), further complicated by a stabilizing intramolecular hydrogen bond.
This guide objectively compares the reactivity of the available ring positions (C3, C4, C6) and functional groups, providing experimental evidence for regioselectivity in drug development workflows.
Reactivity "Cheat Sheet"
| Position / Group | Reactivity Status | Primary Mechanism | Key Constraint |
| C3 (Ortho to OH) | Highest (Kinetic) | Electrophilic Aromatic Substitution (EAS) | Primary site for Nitration/Halogenation. |
| C6 (Para to OH) | Moderate/Low | EAS / C-H Activation | Sterically hindered by Ester; deactivated by Ester induction. |
| C4 (Meta to OH) | Lowest | Radical / Metabolic | Electronically disfavored for EAS. |
| C2-OH (Phenol) | Latent Nucleophile | O-Alkylation / Acylation | Chelation Control: H-bonded to Ester; requires polar aprotic forcing. |
| C1-Ester | Electrophile | Hydrolysis / Transesterification | Susceptible to base-catalyzed hydrolysis (Saponification). |
Structural Analysis & Electronic Vectors
To predict reactivity, we must map the electronic vectors. The molecule features a 5-ethoxy group and a 2-hydroxy group. Both are ortho/para directors.[1] However, the 1-ethoxycarbonyl (ester) is a meta director.
-
The C2-OH Effect: Strongly activates C3 (ortho) and C5 (para—blocked).
-
The C5-OEt Effect: Strongly activates C4 (ortho) and C6 (ortho).
-
The C1-Ester Effect: Deactivates the ring, but specifically deactivates C2 and C6 (ortho) and C4 (para) via resonance/induction. It directs incoming electrophiles to C3 or C5.
The Winner: Position C3 . While C6 receives activation from the C5-ethoxy group and the C2-hydroxyl (para), it suffers from severe steric buttressing from the adjacent ester and inductive deactivation. C3, conversely, is activated by the hydroxyl group (the strongest donor) and is meta to the deactivating ester, shielding it from the full electron-withdrawing penalty.
Visualizing the Electronic Battlefield
Figure 1: Electronic vector map showing the convergence of activation at C3 and the steric/electronic blocking at C6.
Detailed Comparative Guide
Comparison A: C3 vs. C6 (Electrophilic Attack)
This is the most critical distinction for synthetic planning.
-
Position C3 (The "Pocket"):
-
Mechanism: The C2-OH group is the most powerful activator on the ring. In 5-substituted salicylates, the 3-position is the standard site for nitration, halogenation, and formylation.
-
Experimental Evidence: Nitration of analogous 5-methoxysalicylic acid yields exclusively 3-nitro-5-methoxysalicylic acid. The ester group at C1 directs meta (to C3), reinforcing the hydroxyl's ortho direction.
-
Recommendation: Target C3 for functionalization.
-
-
Position C6 (The "Blocked" Site):
-
Mechanism: Although C6 is para to the OH and ortho to the OEt (both activating), it is flanked by the ester group. The "ortho effect" of the ester involves both steric hindrance and electron withdrawal.
-
Experimental Insight: C6 functionalization usually requires pre-blocking C3 or using specialized transition-metal C-H activation catalysts (e.g., Iridium-catalyzed borylation) that are sensitive to steric steering away from the OH group.
-
Comparison B: C2-OH vs. Standard Phenols
-
The Chelation Effect: The C2-hydroxyl proton is not a typical phenol proton. It forms a 6-membered chelate ring with the ester carbonyl.
-
Consequence:
-
Reduced Acidity: The proton is harder to remove (higher pKa) than in 4-hydroxybenzoates.
-
Reduced Nucleophilicity: O-alkylation (e.g., forming the 2-methoxy derivative) requires higher temperatures and polar aprotic solvents (DMF/DMSO) to disrupt the internal hydrogen bond.
-
Stability: This chelation confers oxidative stability to the ring compared to non-chelated isomers.
-
Experimental Protocol: Regioselective Bromination
To validate the reactivity profile, we utilize a standard electrophilic bromination protocol. This experiment demonstrates the high fidelity of the C3 position over C4/C6.
Objective: Synthesize Ethyl 3-bromo-5-ethoxy-2-hydroxybenzoate.
Methodology
-
Reagents:
-
Substrate: Ethyl 5-ethoxy-2-hydroxybenzoate (1.0 eq)
-
Electrophile Source: N-Bromosuccinimide (NBS) (1.05 eq)
-
Catalyst: Diisopropylamine (0.1 eq) - promotes ortho-selectivity via amine-phenol interaction.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
-
-
Workflow:
-
Step 1 (Dissolution): Dissolve substrate in DCM (0.1 M concentration) under Nitrogen atmosphere. Cool to 0°C.
-
Step 2 (Addition): Add diisopropylamine. Stir for 10 minutes to allow amine-phenol association (disrupting the intramolecular H-bond slightly to activate the ortho position).
-
Step 3 (Bromination): Add NBS portion-wise over 30 minutes. The slow addition prevents over-bromination.
-
Step 4 (Quench): Monitor via TLC (Hexane:EtOAc 8:2). Once starting material is consumed, quench with 10% Na2S2O3 (sodium thiosulfate) to remove excess bromine.
-
Step 5 (Isolation): Extract with DCM, dry over MgSO4, and concentrate.
-
-
Expected Outcome:
-
Major Product: C3-Bromo derivative (>90% yield).
-
Minor Product: C6-Bromo derivative (<5% yield).
-
Validation: 1H NMR will show the disappearance of the C3 doublet and the collapse of the aromatic region into two singlets (or meta-coupled doublets) representing C4 and C6 protons.
-
Protocol Visualization
Figure 2: Step-by-step workflow for the regioselective bromination at the C3 position.
References
-
StudySmarter. (2023). Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. Retrieved from
-
ChemTalk. (2023). Electrophilic Aromatic Substitution Regioselectivity. Retrieved from
-
National Institutes of Health (NIH). (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Retrieved from
-
MDPI. (2024). Energy of Intramolecular Hydrogen Bonding in ortho-Hydroxybenzaldehydes, Phenones and Quinones. Retrieved from
-
Sigma-Aldrich. (n.d.). Ethyl-5-ethoxy-2-hydroxybenzoate Product Specification. Retrieved from
Sources
Safety Operating Guide
Comprehensive Disposal Protocol: Ethyl 5-ethoxy-2-hydroxybenzoate
Executive Summary & Chemical Profile
Objective: To establish a standardized, compliant, and safety-critical workflow for the disposal of Ethyl 5-ethoxy-2-hydroxybenzoate (Ethyl 5-ethoxysalicylate).
Operational Context: As a Senior Application Scientist, I emphasize that disposal is not merely "throwing away" a substance; it is the final step of the chemical lifecycle, requiring the same rigor as synthesis. This compound contains a phenolic hydroxyl group and an ether moiety on a benzoate scaffold. Improper disposal risks aquatic toxicity and regulatory non-compliance (RCRA).
Chemical Identification & Physical Properties
| Property | Specification | Operational Implication |
| CAS Number | 14160-70-4 | Use for waste manifesting and inventory tracking.[1] |
| Molecular Formula | Organic, non-halogenated.[1][3] | |
| Physical State | Solid (Crystalline) | Requires solid waste stream unless dissolved.[1] |
| Melting Point | 63-67 °C | Store cool; low risk of melting in standard waste bins.[1] |
| Solubility | Soluble in organic solvents (EtOH, DMSO) | Dictates liquid waste segregation (Organic vs. Aqueous).[1] |
| Flash Point | >100 °C (Predicted) | Likely non-flammable (non-D001) but combustible.[1] |
Hazard Classification (GHS)
Based on structural analogs (Salicylate Esters) and available SDS data:
Pre-Disposal Segregation Strategy
The Causality of Segregation: Effective waste management relies on chemical compatibility. Ethyl 5-ethoxy-2-hydroxybenzoate possesses a phenolic hydrogen (pKa ~10) and an ester linkage.[1]
-
Avoid Strong Bases: The ester group is susceptible to hydrolysis, and the phenol can form phenolate salts, potentially altering the waste's pH or solubility profile unexpectedly.
-
Avoid Strong Oxidizers: The ethoxy ether linkage and the electron-rich aromatic ring are susceptible to oxidation. Mixing with strong oxidizers (e.g., Nitric acid, Peroxides) in a waste container can lead to exothermic runaway reactions.
Waste Stream Designation
-
Stream A (Pure Substance): Non-Halogenated Organic Solid Waste.
-
Stream B (In Solution): Non-Halogenated Organic Solvent Waste (unless dissolved in DCM/Chloroform).
-
Stream C (Contaminated Debris): Hazardous Solid Debris (gloves, weigh boats).
Detailed Disposal Workflows
Workflow 1: Disposal of Pure Solid (Expired or Surplus)
Scenario: You have a vial of expired solid material (CAS 14160-70-4).
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Ensure the lid has a chemically resistant liner (Teflon/PTFE).
-
Labeling: Apply a "Hazardous Waste" label.
-
Transfer: Transfer the solid directly into the container. Do not dissolve it in solvent solely for disposal purposes unless required by your facility's specific incinerator protocols (minimizes solvent waste volume).
-
Satellite Accumulation: Store in the designated Satellite Accumulation Area (SAA) until pickup.
Workflow 2: Disposal of Liquid Solutions (Mother Liquors/Reaction Mixtures)
Scenario: The compound is dissolved in Ethanol or Ethyl Acetate.
-
Solvent Check: Confirm the solvent identity.
-
If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .
-
If Non-Halogenated (Methanol, Acetone, DMSO): Segregate into Non-Halogenated Waste .
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction mixture was basic, neutralize carefully with dilute acid to prevent hydrolysis-induced heat generation in the drum.
-
Bulking: Pour into the appropriate 5-gallon safety can or carboy.
-
Critical Step: Leave at least 10% headspace to accommodate thermal expansion.
-
Workflow 3: Spill Cleanup Procedure
Scenario: 5g of solid powder spills on the benchtop.
-
Isolate: Mark the area. Don PPE (Nitrile gloves, safety goggles, lab coat).
-
Contain: Gently cover the spill with a paper towel to prevent dust dispersion.
-
Clean:
-
Dampen a wipe with water or ethanol (to solubilize the ester).
-
Wipe the area from the outside in.
-
-
Disposal: Place the contaminated wipes and gloves into a clear plastic bag, seal it, and place it inside the Hazardous Solid Debris container.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for segregating this specific compound.
Caption: Decision tree for segregating Ethyl 5-ethoxy-2-hydroxybenzoate waste based on physical state and solvent carrier.
Regulatory Compliance (RCRA & EPA)[1]
Waste Characterization
Under US EPA Resource Conservation and Recovery Act (RCRA), this compound is not a P-listed or U-listed waste (unlike its parent compound Phenol, U188) [1]. However, the generator is responsible for determining if the waste exhibits hazardous characteristics.
-
Ignitability (D001): Unlikely for the pure solid, but highly probable if dissolved in flammable solvents (Ethanol/Acetone).
-
Toxicity (D004-D043): Not a TCLP regulated contaminant, but aquatic toxicity suggests it should not be disposed of via sanitary sewer (drain disposal is strictly prohibited) [2].
Documentation
-
Safety Data Sheet (SDS): Maintain an accessible SDS for CAS 14160-70-4 in the lab.
-
Waste Manifest: When the waste is removed by a contractor (e.g., Clean Harbors, Veolia), ensure the manifest lists the primary constituents. For mixtures, "Organic Waste Liquid, N.O.S.[1][3][8] (Ethyl 5-ethoxy-2-hydroxybenzoate, Ethanol)" is a standard nomenclature.[1]
References
-
United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]
Sources
- 1. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 2. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 3. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. dam.assets.ohio.gov [dam.assets.ohio.gov]
Personal protective equipment for handling Ethyl 5-ethoxy-2-hydroxybenzoate
CAS: 14160-70-4 | Formula: C₁₁H₁₄O₄ | Physical State: Solid (MP: 63-67°C)[1]
Executive Summary & Risk Profile
From the Desk of the Senior Application Scientist: Handling Ethyl 5-ethoxy-2-hydroxybenzoate requires a nuanced approach that goes beyond standard "lab coat and glasses" protocols. While classified primarily as an irritant (H315, H319) and harmful if swallowed (H302), the operational risk lies in its physical form (dust generation) and its chemical class (salicylate ester) .
Esters are lipophilic; they penetrate the skin barrier effectively and can degrade natural rubber (latex) rapidly. Furthermore, as a pharmaceutical intermediate, cross-contamination is a critical failure mode. This guide prioritizes barrier integrity and containment logic to protect both the operator and the assay.
Core Hazard Data (GHS)
| Hazard Class | Code | Description | Operational Implication |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Strict hygiene; no hand-to-mouth contact.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact causes dermatitis; dust settles on sweat.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] | Dust is abrasive and chemically irritating to mucosa.[1] |
Personal Protective Equipment (PPE) Architecture[1]
The selection of PPE for CAS 14160-70-4 is context-dependent. A solid-state transfer requires different protocols than handling the compound in a solvated reaction mixture.[1]
Hand Protection: The "Nitrile Imperative"
Do NOT use Latex. Salicylate esters can swell and degrade natural rubber latex, reducing breakthrough time to minutes.
-
Primary Recommendation: Nitrile (Minimum 5 mil / 0.12 mm).[1]
-
Scientific Rationale: Nitrile rubber provides superior resistance to permeation by organic esters and resists physical snagging on weighing spatulas.[1]
-
The "Double-Glove" Protocol:
-
Inner Layer: 4 mil Nitrile (Tactile sensitivity).[1]
-
Outer Layer: 5-8 mil Nitrile (Sacrificial barrier).[1]
-
Why? If the outer glove is contaminated by solvent or dust, it can be stripped immediately without exposing the skin, maintaining the "clean hands" workflow.
-
Respiratory & Eye Protection Matrix
| Operational State | Respiratory Protection | Eye Protection | Rationale |
| Solid Handling (Weighing < 1g) | Fume Hood (Preferred) or N95 Mask | Safety Glasses w/ Side Shields | Prevents inhalation of fine particulates.[1][4] |
| Solid Handling (Bulk > 10g) | Fume Hood + P100 Respirator | Chemical Goggles | Bulk pouring generates significant dust clouds.[1] |
| In Solution (Organic Solvents) | Fume Hood (Sash at 18") | Chemical Splash Goggles | Solvents (e.g., DCM, EtOAc) drive the vapor risk.[1] |
Visualized Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the correct protective gear based on the experimental phase.
Figure 1: Decision tree for selecting PPE based on physical state and scale of operation.
Operational Protocols: Step-by-Step
A. Weighing & Transfer (The Critical Moment)
Context: Static electricity often causes fine organic powders to "jump" or cling to spatulas, increasing inhalation risk.
-
Preparation:
-
Place the balance inside the chemical fume hood if vibration limits allow.[1] If not, use a powder containment hood .
-
Static Control: Use an anti-static gun or ionizer bar on the weigh boat before adding the compound.
-
-
The Transfer:
-
Decontamination:
-
Wipe the balance area with a damp paper towel (water/ethanol mix) immediately after weighing to capture invisible dust.[1]
-
Dispose of the outer pair of gloves immediately into solid waste.
-
B. Emergency Response: Spill Management
If a spill occurs, the response depends on whether the material is dry or wet.
Dry Spill (Powder):
-
Isolate: Mark the area.[1]
-
PPE Up: Wear a P100 respirator and goggles.[1]
-
Clean: Do not dry sweep (creates dust).[1] Cover with wet paper towels (water) to dampen the powder, then scoop into a waste container.
-
Wash: Clean the surface with 70% Ethanol.[1]
Wet Spill (Solution):
-
Ventilate: Ensure fume hood is active.
-
Absorb: Use vermiculite or polypropylene pads.[1]
-
Dispose: Treat as solvent-contaminated waste.
Waste Disposal & Deactivation
Proper disposal ensures regulatory compliance and environmental safety.[1]
| Waste Stream | Criteria | Disposal Method |
| Solid Waste | Contaminated gloves, weigh boats, paper towels.[1] | Double-bag in clear polyethylene bags; label as "Hazardous Solid - Irritant".[1] |
| Liquid Waste | Mother liquors, reaction mixtures.[1] | Non-Halogenated Organic Waste (unless dissolved in DCM/Chloroform).[1] |
| Sharps | Contaminated needles/glass.[1] | Rigid sharps container. Do not recap needles. |
Deactivation Tip: For glassware cleaning, a base bath (Ethanol/KOH) is highly effective at hydrolyzing the ester linkage, breaking the compound down into ethanol and the corresponding salicylate salt, which is water-soluble and easier to clean.
Logic of the "Self-Validating" System
To ensure this protocol works, implement the "Glove Check" routine:
-
Visual Inspection: Before donning, inflate the nitrile glove slightly to check for pinholes.[1]
-
Solvent Compatibility: If you dissolve this compound in Dichloromethane (DCM) , standard nitrile gloves offer <5 minutes of protection.[1] You must switch to a laminate glove (e.g., Silver Shield) or change nitrile gloves every 5 minutes.
-
Symptom Awareness: If you taste a metallic or sweet taste (characteristic of some salicylates) or feel a cooling sensation on the skin, the barrier has been breached. Stop immediately.
References
-
TCI Chemicals. (n.d.).[1] Safety Data Sheet: Ethyl Salicylate (Analog for Ethyl 5-ethoxy-2-hydroxybenzoate).[1] Retrieved from [1]
-
PubChem. (2024).[1][5] Ethyl 5-ethoxy-2-hydroxybenzoate (Compound Summary).[1][6][7] National Library of Medicine.[1] Retrieved from [1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Chemical Resistance Selection.[1][8][9] Retrieved from [1]
-
ChemicalBook. (2025).[1] Ethyl 5-ethoxy-2-hydroxybenzoate CAS 14160-70-4 Properties and Suppliers.[1][6][7] Retrieved from [1]
Sources
- 1. Ethylparaben - Wikipedia [en.wikipedia.org]
- 2. carlroth.com [carlroth.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Ethyl 5-ethoxy-2-(oxiran-2-ylmethoxy)benzoate | C14H18O5 | CID 20311981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 14160-70-4 CAS MSDS (ETHYL 5-ETHOXY-2-HYDROXYBENZOATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. ETHYL 5-ETHOXY-2-HYDROXYBENZOATE | 14160-70-4 [chemicalbook.com]
- 8. showagroup.com [showagroup.com]
- 9. research.arizona.edu [research.arizona.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
